molecular formula C5H9NO2 B179939 3-Hydroxy-1-methylpyrrolidin-2-one CAS No. 132996-63-5

3-Hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B179939
CAS No.: 132996-63-5
M. Wt: 115.13 g/mol
InChI Key: ZHQJIJUMPYNVAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound of significant interest in pharmaceutical research, primarily investigated for its utility as a potent transdermal penetration enhancer. Its core research value lies in its ability to temporarily increase the permeability of the skin barrier, facilitating the absorption of therapeutic agents in transdermal drug delivery systems. This function helps overcome the natural barrier properties of the skin, allowing for improved systemic drug delivery that can bypass hepatic first-pass metabolism and reduce dosing frequency . The compound is a hydroxylated derivative of N-methyl-2-pyrrolidone (NMP), and studies suggest that this structural modification is designed to enhance its safety and efficacy profile . Research indicates that pyrrolidone derivatives like 3-Hxyroxy-1-methylpyrrolidin-2-one act by modifying the solvent properties of the stratum corneum, potentially promoting drug partitioning into the skin and creating a reservoir for extended release of active ingredients . Its application is particularly valuable in the development of innovative transdermal therapeutic systems for a wide range of active pharmaceutical ingredients, contributing to advancements in non-invasive drug administration. Furthermore, (R)-3-Hydroxy-1-methylpyrrolidin-2-one has also been identified as a natural product found in Cistanche tubulosa , opening additional research avenues in natural product chemistry and analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQJIJUMPYNVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437949
Record name 3-hydroxy-1-methylpyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132996-63-5
Record name 3-hydroxy-1-methylpyrrolidin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID10437949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-methylpyrrolidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern pharmaceutical and chemical research, a deep understanding of molecular properties is paramount to innovation. This guide is dedicated to an in-depth exploration of 3-hydroxy-1-methylpyrrolidin-2-one, a heterocyclic compound of growing interest. Our objective is to move beyond a superficial listing of data, providing instead a cohesive narrative that elucidates the "why" behind its chemical behavior, synthesis, and applications. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just information, but actionable, field-proven insights. We will delve into its synthesis with a focus on causal experimental choices, present its physicochemical properties for practical application, and discuss its reactivity, all grounded in authoritative references to ensure scientific integrity.

Molecular Identity and Physicochemical Profile

This compound, also known as 3-hydroxy-N-methylpyrrolidone, is a derivative of the widely used solvent N-methyl-2-pyrrolidone (NMP).[1][2] The introduction of a hydroxyl group at the 3-position significantly alters its properties, opening new avenues for its application, particularly in the pharmaceutical sciences.

Chemical Identifiers

A precise identification of a chemical compound is the foundation of reproducible science. The following are the key identifiers for this compound:

  • IUPAC Name : this compound[3]

  • CAS Number : 132996-63-5[3]

  • Molecular Formula : C₅H₉NO₂[3]

  • SMILES : CN1CCC(C1=O)O[3]

  • InChI : InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3[3]

  • InChIKey : ZHQJIJUMPYNVAZ-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological membranes. The data presented below has been aggregated from various chemical databases and literature sources.

PropertyValueSource
Molecular Weight 115.13 g/mol [3]
Appearance White solid[4]
Melting Point 71-72 °C[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]
LogP (calculated) -0.8[3]

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a lactam carbonyl group (a hydrogen bond acceptor) in a compact structure suggests a high degree of polarity and potential for significant water solubility, a characteristic shared with its parent compound, NMP.[2] The negative LogP value further supports its hydrophilic nature.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various routes. A notable method involves a multi-step process starting from gamma-butyrolactone.[4] This pathway is particularly instructive as it highlights fundamental organic reactions and purification strategies.

Synthetic Pathway Overview

The synthesis can be logically divided into three main stages: bromination of the lactone, amination and cyclization, and finally, hydroxylation.

Synthesis_Workflow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Amination & Cyclization cluster_2 Stage 3: Hydroxylation A gamma-Butyrolactone B alpha,gamma-Dibromobutyrate Intermediate A->B Br₂, PBr₃ (Electrophilic substitution) C 3-bromo-1-methylpyrrolidin-2-one B->C Methylamine (aq) (Nucleophilic substitution & Intramolecular cyclization) D This compound C->D Alkali Metal Carbonate (Nucleophilic substitution) Drug_Delivery_Workflow cluster_0 Formulation Stage cluster_1 Application & Action cluster_2 Outcome A Active Pharmaceutical Ingredient (API) D Transdermal Formulation B This compound (Penetration Enhancer) C Vehicle (e.g., gel, patch) E Application to Skin D->E F Disruption of Stratum Corneum Lipids E->F G Increased Permeability F->G H Enhanced API Penetration G->H I Systemic Circulation H->I J Therapeutic Effect I->J

Sources

Harnessing Stereochemistry: 3-Hydroxy-1-methylpyrrolidin-2-one as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of functionalized pyrrolidines, 3-hydroxy-1-methylpyrrolidin-2-one stands out as a particularly valuable chiral building block. Its defined stereocenter at the C3 position, coupled with a reactive hydroxyl group, offers a strategic entry point for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis through both classical racemic and modern stereoselective methods, and elucidates its strategic application in the development of advanced pharmaceutical intermediates.

The Strategic Importance of the Chiral 3-Hydroxypyrrolidinone Core

In the landscape of drug discovery, control over three-dimensional molecular architecture is paramount. The biological activity of a drug is intrinsically linked to its stereochemistry, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. The this compound scaffold provides a robust platform for embedding chirality into a target molecule.

The core value of this building block lies in two key features:

  • The Pyrrolidinone Ring: This five-membered lactam is a bioisostere for various functional groups and is frequently found in molecules targeting the central nervous system and other biological pathways. Its conformational rigidity can help in pre-organizing substituents for optimal interaction with biological targets.

  • The C3-Hydroxyl Group: This functional handle is the linchpin for synthetic elaboration. It can be readily derivatized—via esterification, etherification, or substitution (e.g., through a Mitsunobu reaction to invert stereochemistry)—allowing for the controlled introduction of molecular complexity. The chirality at this position directly influences the spatial orientation of these appended groups.

This guide will dissect the methodologies required to access this building block in its racemic and, more importantly, its enantiomerically pure forms.

Synthesis of this compound: From Racemate to Enantiopure

The accessibility of a chiral building block is critical for its widespread adoption. Methodologies for synthesizing this compound have evolved from multi-step racemic preparations to more elegant and efficient chemoenzymatic approaches that deliver high enantiomeric purity.

Classical Racemic Synthesis Pathway

A foundational, albeit non-stereoselective, route to the racemic compound provides insight into the fundamental chemistry of the pyrrolidinone ring system. A well-documented procedure starts from γ-butyrolactone, proceeding through a series of robust chemical transformations.[3][4]

The causality of this pathway is rooted in a logical sequence of functional group interconversions designed to build the target heterocycle:

  • Ring Opening & Bromination: The lactone is opened and brominated to create electrophilic centers.

  • Amination & Amidation: Introduction of the N-methyl group via methylamine.

  • Intramolecular Cyclization: Ring closure is effected to form the pyrrolidinone skeleton.

  • Hydrolysis: The final step converts a bromo-intermediate to the desired hydroxyl group.

G

This classical approach, while effective for producing the racemic mixture, is unsuitable for applications where stereochemical purity is essential. For chiral drug synthesis, enantioselective methods are required.

Stereoselective Synthesis: Chemoenzymatic Resolution

Enzymatic resolutions offer a powerful and practical strategy for accessing enantiomerically pure compounds. Lipases, in particular, are renowned for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other untouched. A highly effective method for obtaining both enantiomers of this compound utilizes a lipase-mediated hydrolysis of a racemic acetate precursor.[5]

The core principle of this kinetic resolution is the differential rate of reaction for the two enantiomers with the enzyme. The lipase selectively hydrolyzes one acetate enantiomer to the corresponding alcohol, resulting in a mixture of the desired alcohol (one enantiomer) and the unreacted acetate (the opposite enantiomer), which can then be separated chromatographically.

G

This chemoenzymatic approach is highly advantageous because it provides access to both enantiomers in high purity from a single racemic precursor, making it a versatile and atom-economical strategy for drug development campaigns.

Physicochemical & Spectroscopic Data

Accurate characterization is fundamental to the use of any chemical building block. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₉NO₂[6]
Molecular Weight 115.13 g/mol [6]
IUPAC Name This compound[6]
CAS Number 132996-63-5 (Racemic)[6]
(R)-enantiomer CAS 614754-24-4[7]
Appearance White to Light-Brown Solid[3][7]
Melting Point 71-72 °C (Racemic)[4]

Spectroscopic data from foundational studies confirm the structure. ¹H-NMR spectra typically show characteristic multiplets for the diastereotopic protons on the C4 carbon, a singlet for the N-methyl group, and a triplet of doublets for the proton on the chiral C3 carbon.[3] Mass spectrometry confirms the molecular ion, and infrared spectroscopy shows characteristic absorptions for the hydroxyl and lactam carbonyl groups.[3]

Application in Complex Molecule Synthesis

The true value of an enantiopure building block is demonstrated by its utility in constructing more complex, biologically active molecules. The (R)- and (S)-enantiomers of this compound serve as versatile synthons for introducing a stereodefined hydroxypyrrolidinone motif.

The hydroxyl group is the primary point of diversification. Its strategic location allows for the extension of the molecular framework while maintaining the stereochemical integrity established in the building block.

G

This strategy is exemplified in the synthesis of precursors for complex antiviral agents and other therapeutics where the pyrrolidine ring plays a critical role in binding to the target protein. For instance, the core structure is related to motifs found in drugs like Paritaprevir, an HCV protease inhibitor, highlighting the pharmaceutical relevance of this scaffold.[1]

Detailed Experimental Protocols

Self-validation and reproducibility are the cornerstones of trustworthy science. The following protocols are adapted from peer-reviewed literature to provide a clear and actionable methodology.

Protocol 1: Racemic Synthesis of 3-Hydroxy-N-methyl-2-pyrrolidone

(Adapted from Wheeler, J. et al., US Patent 4,973,708)[3]

Step A: Methyl 2,4-dibromobutyrate

  • Combine γ-butyrolactone and phosphorus tribromide in a reaction vessel with agitation at elevated temperature (e.g., 75-125 °C).

  • Slowly add liquid bromine. Control the temperature by the rate of addition.

  • Once HBr evolution is evident, cease bromine addition and cool the mixture.

  • Add methanol to the cooled reaction mixture.

  • Saturate the resulting solution with HCl gas.

  • Remove methanol under reduced pressure to yield the crude product as a pale yellow liquid. Purify by distillation.

Step B: N-methyl-2,4-dibromobutyramide

  • React the methyl 2,4-dibromobutyrate from Step A with an aqueous solution of methylamine at a temperature below ambient.

  • Monitor the reaction for the formation of the solid amide product.

  • Recover and purify the solid intermediate product by recrystallization.

Step C: 3-Bromo-N-methyl-2-pyrrolidone

  • Treat the N-methyl-2,4-dibromobutyramide from Step B with an alkali metal alkoxide (e.g., sodium methoxide) in a suitable solvent to induce ring closure.

  • Work up the reaction to isolate the crude 3-bromo-N-methyl-2-pyrrolidone.

Step D: 3-Hydroxy-N-methyl-2-pyrrolidone

  • Dissolve the 3-bromo-N-methyl-2-pyrrolidone from Step C in purified water.

  • Add potassium carbonate and heat the mixture to 100-110 °C for several hours.

  • After cooling, neutralize the reaction mixture with dilute aqueous HCl.

  • Remove water under reduced pressure and extract the residue with boiling ethanol.

  • Remove the ethanol and purify the final product by column chromatography (silica gel) to yield a white solid.

Protocol 2: Enantioselective Synthesis via Lipase-Mediated Resolution

(Adapted from Kamal, A. et al., Tetrahedron: Asymmetry, 2003)[5]

Step A: Synthesis of Racemic 3-Acetoxy-1-methyl-2-pyrrolidone

  • Dissolve racemic 3-hydroxy-1-methyl-2-pyrrolidone in a suitable solvent (e.g., dichloromethane).

  • Add an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and purify the resulting racemic acetate by column chromatography.

Step B: Enzymatic Resolution

  • Suspend the racemic 3-acetoxy-1-methyl-2-pyrrolidone from Step A in a buffered aqueous solution or a suitable organic solvent.

  • Add immobilized lipase from Pseudomonas cepacia (e.g., Amano PS-C).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress (typically to ~50% conversion) by chiral HPLC or GC.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Separate the resulting products—(S)-3-hydroxy-1-methyl-2-pyrrolidone and the unreacted (R)-3-acetoxy-1-methyl-2-pyrrolidone—using column chromatography.

Step C: Hydrolysis of the Unreacted Acetate

  • Dissolve the recovered (R)-3-acetoxy-1-methyl-2-pyrrolidone in methanol.

  • Add a catalytic amount of potassium carbonate and stir at room temperature.

  • Once hydrolysis is complete (monitor by TLC), evaporate the methanol.

  • Purify the residue to obtain the enantiopure (R)-3-hydroxy-1-methyl-2-pyrrolidone.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its value is fully realized in its enantiopure forms, which provide a reliable and versatile entry point for introducing stereocenters into complex drug candidates. The evolution of its synthesis from classical racemic methods to efficient, scalable chemoenzymatic resolutions has cemented its role as a key building block in the pharmaceutical industry. By understanding the underlying principles of its synthesis and the strategic logic of its application, researchers can effectively leverage this powerful synthon to accelerate the discovery and development of next-generation therapeutics.

References

  • Wheeler, J., et al. (1990). 3-Hydroxy-N-methylpyrrolidone and preparation thereof. U.S. Patent No. 4,973,708. Washington, DC: U.S. Patent and Trademark Office.
  • Wheeler, J., et al. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. U.S. Patent No. 5,032,402. Washington, DC: U.S. Patent and Trademark Office.
  • Miniyar, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4987. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 414, 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-. Retrieved from [Link]

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2594. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10313118, this compound. Retrieved from [Link]

  • Singh, R., & Singh, O. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 55-61. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of our daily work in advancing chemical and pharmaceutical research. This guide is crafted from a practical, field-tested perspective to provide a comprehensive and in-depth understanding of the spectroscopic characteristics of 3-hydroxy-1-methylpyrrolidin-2-one. This compound, a key intermediate and structural motif in various areas of drug development, demands a thorough characterization to ensure its purity, stability, and reactivity.

This document deviates from rigid templates to present a narrative that is both scientifically rigorous and logically intuitive. We will explore the "why" behind the experimental choices and interpret the resulting data, transforming abstract spectral lines into a tangible molecular portrait. Every piece of data and every protocol herein is presented with the aim of being a self-validating system, grounded in authoritative references to ensure the highest level of scientific integrity.

Introduction to this compound

This compound (C₅H₉NO₂) is a heterocyclic compound featuring a five-membered lactam ring substituted with a methyl group on the nitrogen atom and a hydroxyl group at the 3-position. Its molecular weight is 115.13 g/mol .[1] This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active compounds. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthesis and biological studies.

This guide will provide a detailed examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.8Singlet3H
C4-H₂~2.0 - 2.2Multiplet2H
C5-H₂~3.2 - 3.4Multiplet2H
C3-H~4.2 - 4.4Multiplet1H
OHVariableBroad Singlet1H

Interpretation and Causality:

  • N-CH₃ (Singlet, ~2.8 ppm): The three protons of the methyl group attached to the nitrogen are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atom.

  • C4-H₂ and C5-H₂ (Multiplets): The methylene protons at the C4 and C5 positions are diastereotopic due to the chiral center at C3. They will couple with each other (geminal coupling) and with the proton at C3 (vicinal coupling), resulting in complex multiplets. The protons at C5 are further deshielded by the adjacent nitrogen atom, hence their resonance at a lower field compared to the C4 protons.

  • C3-H (Multiplet): This proton is attached to the carbon bearing the hydroxyl group and is a chiral center. It will couple with the two protons on the adjacent C4 carbon, resulting in a multiplet. The electronegative oxygen atom causes a significant downfield shift.

  • OH (Broad Singlet, Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for observing exchangeable protons like the hydroxyl proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to obtain optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Diagram: ¹H NMR Acquisition Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming, Parameters) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Calibration ft->phase analyze Integration & Analysis phase->analyze

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm)
N-CH₃~25 - 30
C4~28 - 33
C5~45 - 50
C3~65 - 70
C=O~175 - 180

Interpretation and Causality:

  • C=O (Carbonyl, ~175 - 180 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen and its sp² hybridization, causing it to resonate at a very low field.

  • C3 (~65 - 70 ppm): This carbon is attached to the electronegative hydroxyl group, which causes a significant downfield shift.

  • C5 (~45 - 50 ppm): This carbon is adjacent to the nitrogen atom, which is more electronegative than carbon, resulting in a downfield shift compared to a standard alkane carbon.

  • C4 and N-CH₃ (~25 - 33 ppm): These are sp³ hybridized carbons in a relatively shielded environment, appearing in the typical aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Switch the spectrometer probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3500 - 3200Strong, Broad
C-H (sp³)3000 - 2850Medium
C=O (amide)1680 - 1650Strong
C-N1400 - 1000Medium

Interpretation and Causality:

  • O-H Stretch (3500 - 3200 cm⁻¹, Strong, Broad): The broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of different molecules.

  • C-H Stretch (3000 - 2850 cm⁻¹, Medium): These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • C=O Stretch (1680 - 1650 cm⁻¹, Strong): The strong absorption in this region is characteristic of the carbonyl group of the five-membered lactam (amide). The exact position can be influenced by ring strain and hydrogen bonding.

  • C-N Stretch (1400 - 1000 cm⁻¹, Medium): This region contains the stretching vibrations of the C-N bond within the lactam ring.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and properly aligned.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks and correlate them to the functional groups.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec process_spec Process Spectrum (Baseline Correction) sample_spec->process_spec peak_pick Peak Picking & Interpretation process_spec->peak_pick

Caption: General workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 115

  • Key Fragments:

    • m/z = 98: [M - OH]⁺

    • m/z = 86: [M - C₂H₅]⁺ (cleavage of the ethyl group from the ring)

    • m/z = 57: [C₃H₅O]⁺ or [C₂H₃NO]⁺

    • m/z = 42: [C₂H₄N]⁺

Interpretation and Causality of Fragmentation:

Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion (M⁺) at m/z 115. This high-energy ion will then fragment in predictable ways:

  • Loss of a hydroxyl radical (•OH): This is a common fragmentation for alcohols, leading to a fragment at m/z 98.

  • Ring cleavage: The pyrrolidinone ring can undergo various cleavages. For example, the loss of a C₂H₅ fragment would result in an ion at m/z 86.

  • Formation of smaller, stable fragments: The fragmentation process will lead to a variety of smaller charged species, with those that are more stable (e.g., due to resonance) being more abundant.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Inject the sample into the GC.

    • The compound will travel through the GC column at a rate determined by its volatility and interactions with the stationary phase, leading to its separation from any impurities.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • It is ionized (e.g., by electron impact).

    • The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl and amide), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation. For researchers in drug discovery and development, a thorough understanding of this data is essential for confirming the identity and purity of synthesized intermediates and for predicting the molecule's chemical behavior.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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An In-depth Technical Guide to the NMR Spectral Analysis of 3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-hydroxy-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in chemical synthesis and drug development. As a key quality control and structural elucidation technique, a thorough understanding of its NMR profile is critical for researchers, scientists, and drug development professionals. This document synthesizes predictive analysis based on foundational NMR principles and spectral data from analogous structures to offer a comprehensive interpretation of the ¹H and ¹³C NMR spectra.

Introduction: The Role of NMR in Characterizing this compound

This compound (C₅H₉NO₂) is a chiral lactam whose structure presents a unique set of spectroscopic features. Its utility as a synthetic intermediate and its potential biological relevance necessitate unambiguous structural confirmation, which is definitively provided by NMR spectroscopy.[1] This guide will dissect the anticipated proton (¹H) and carbon-13 (¹³C) NMR spectra, explain the rationale behind the signal assignments, provide a robust experimental protocol for data acquisition, and discuss key factors that can influence the spectral outcome.

The synthesis and characterization of this molecule have been described in the literature, confirming that NMR is a standard method for its structural verification.[1] While publicly accessible, fully assigned spectra of this specific molecule are not widespread, a detailed analysis can be constructed by applying fundamental NMR principles and comparing its structure to well-characterized analogs.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear communication of NMR assignments. The structure and numbering convention used throughout this guide are presented below.

Figure 1. Structure of this compound with atom numbering.

Key structural features influencing the NMR spectrum include:

  • Lactam Ring: A five-membered ring containing an amide functional group.

  • Carbonyl Group (C2): An electron-withdrawing group that strongly deshields adjacent nuclei.

  • Chiral Center (C3): The presence of a stereocenter at C3 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

  • Hydroxyl Group (-OH): The proton is exchangeable, and its signal can be broad. The oxygen atom deshields the attached C3 carbon and proton.

  • N-Methyl Group (C6): A methyl group attached to the nitrogen atom, which will appear as a singlet in the ¹H NMR spectrum.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. Based on the structure, we can predict the following signals.

Table 1: Predicted ¹H NMR Data for this compound

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H3~4.4 - 4.6Triplet (t) or dd1HMethine proton on a carbon bearing an electronegative oxygen atom. It is coupled to the two diastereotopic protons on C4.
H4a / H4b~2.0 - 2.5Multiplet (m)2HDiastereotopic methylene protons adjacent to the chiral center (C3). They couple with each other (geminal coupling) and with H3 (vicinal coupling), leading to complex splitting patterns.
H5~3.2 - 3.5Triplet (t)2HMethylene protons adjacent to the nitrogen atom of the lactam. Deshielded by the nitrogen.
H6~2.8 - 3.0Singlet (s)3HMethyl protons attached to the nitrogen atom. No adjacent protons to couple with, resulting in a singlet.
3-OHVariable (Broad)Singlet (s, broad)1HThe hydroxyl proton is acidic and can exchange with trace water or other exchangeable protons, leading to a broad signal. Its position is highly dependent on solvent, concentration, and temperature.
Expert Insights on ¹H NMR Features:
  • Diastereotopicity at C4: The key to correctly interpreting the spectrum is recognizing that H4a and H4b are non-equivalent. This non-equivalence arises because C3 is a stereocenter. As a result, H4a and H4b will have distinct chemical shifts and will show a geminal coupling to each other. Each will also show a different vicinal coupling constant to the H3 proton. This typically results in a complex multiplet in the upfield region of the spectrum.

  • Deshielding Effects: The electron-withdrawing nature of the carbonyl group (C2) and the nitrogen atom (N1) significantly influences the chemical shifts of adjacent protons. The H5 protons are shifted downfield due to their proximity to the nitrogen. The H3 proton is shifted furthest downfield among the ring protons due to the direct attachment of the hydroxyl group.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound

Atom PositionPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~175 - 178Carbonyl Carbon: Amide carbonyls are highly deshielded and appear far downfield.
C3~65 - 70Carbinol Carbon: Carbon atom bonded to the electronegative hydroxyl group, resulting in a downfield shift.
C5~45 - 50Methylene Carbon: Adjacent to the nitrogen atom, causing a moderate downfield shift.
C4~30 - 35Methylene Carbon: Standard aliphatic methylene carbon, appearing in the upfield region.
C6~28 - 32N-Methyl Carbon: Methyl group attached to nitrogen, typically found in this region.
Expert Insights on ¹³C NMR Features:
  • Carbonyl Signal: The most downfield signal will unambiguously be the lactam carbonyl carbon (C2) due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen.

  • Distinguishing C3 and C5: The carbon bearing the hydroxyl group (C3) is expected to be significantly more deshielded than the other sp³ carbons of the ring, except for the carbonyl. The C5 carbon, being attached to nitrogen, will also be downfield but generally to a lesser extent than the C-O carbon.

  • DEPT Analysis: To definitively assign the C3, C4, C5, and C6 signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment would show C6 (CH₃) and C3 (CH) as positive signals, while C4 and C5 (CH₂) would appear as negative signals.

Advanced 2D NMR Correlations

To provide unequivocal proof of structure, 2D NMR experiments are invaluable.

Figure 2. Key ¹H-¹H COSY Correlations H3 H3 (~4.5 ppm) H4 H4a/H4b (~2.2 ppm) H3->H4 J-coupling OH OH (variable) H3->OH Exchange (sometimes visible) H5 H5 (~3.3 ppm) H4->H5 J-coupling H6 H6 (~2.9 ppm)

Figure 2. Expected ¹H-¹H COSY correlations for this compound.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, a COSY spectrum would show a cross-peak between the H3 proton and the H4 protons, and another cross-peak between the H4 protons and the H5 protons, confirming the connectivity within the pyrrolidinone ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would show cross-peaks for H3-C3, H4-C4, H5-C5, and H6-C6, allowing for the unambiguous assignment of both the proton and carbon spectra.

Experimental Protocol for NMR Data Acquisition

This section provides a field-proven, step-by-step methodology for acquiring high-quality NMR data for this compound.

Figure 3. NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B NMR Tube & Filtration (Ensure no solid particles) A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D ¹H Spectrum Acquisition (Standard parameters) C->D E ¹³C {¹H} Spectrum Acquisition (Proton decoupled) C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Integration, Peak Picking, Assignment) F->G

Sources

Methodological & Application

Application Notes & Protocols: 3-Hydroxy-1-methylpyrrolidin-2-one as a Chiral Precursor for Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a key derivative, 3-hydroxy-1-methylpyrrolidin-2-one, a versatile precursor for the synthesis of novel drug candidates. Its utility is significantly enhanced by the presence of a chiral center at the C3 position, allowing for the stereoselective synthesis of complex molecules. The configuration of substituents on the pyrrolidinone ring can profoundly influence the biological activity of the resulting compounds.[1] These application notes provide a comprehensive overview of the synthesis of this compound, including both racemic and enantioselective methods, and detail its potential applications in the synthesis of drug analogues, particularly those targeting the central nervous system.

Introduction: The Significance of the Pyrrolidinone Core

The 2-pyrrolidinone structure is a cornerstone in the design of various therapeutic agents. Its prevalence in medicinal chemistry is attributed to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. This scaffold is notably present in the racetam class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[3][4] The introduction of a hydroxyl group at the C3 position of the N-methylated pyrrolidinone ring, creating this compound, offers a strategic advantage for further chemical modifications. This hydroxyl group serves as a handle for introducing a wide range of functional groups, enabling the exploration of a diverse chemical space in drug discovery campaigns.

The chirality of the C3 hydroxyl group is of paramount importance. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure this compound is critical for the development of safe and effective chiral drugs.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a precursor is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₉NO₂[5]
Molecular Weight 115.13 g/mol [5]
IUPAC Name This compound[5]
Melting Point 71-72 °C[6]
Appearance White solid[6]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis of this compound

Racemic Synthesis from Delta-Butyrolactone

A multi-step synthesis starting from the readily available delta-butyrolactone has been reported for the preparation of racemic this compound.[6][7] This pathway involves bromination, amidation, ring closure, and subsequent hydroxylation.

G A Delta-Butyrolactone B Methyl 2,4-dibromobutyrate A->B Br₂, PBr₃ MeOH, HCl C N-methyl-2,4-dibromobutyramide B->C Methylamine (aq) D 3-bromo-N-methyl-2-pyrrolidone C->D Alkali metal alkoxide E 3-hydroxy-N-methyl-2-pyrrolidone D->E Alkaline earth metal carbonate

Caption: Racemic synthesis of this compound.

Protocol 1: Racemic Synthesis

Step 1: Synthesis of Methyl 2,4-dibromobutyrate [7]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, combine delta-butyrolactone and a catalytic amount of phosphorus tribromide.

  • Heat the mixture to 75-125 °C.

  • Slowly add liquid bromine to the reaction mixture. Control the temperature by the rate of bromine addition.

  • After the addition is complete, cool the reaction mixture and add methanol.

  • Saturate the solution with HCl gas.

  • Remove the methanol by distillation to obtain crude methyl 2,4-dibromobutyrate.

Step 2: Synthesis of N-methyl-2,4-dibromobutyramide [7]

  • Add the crude methyl 2,4-dibromobutyrate to an aqueous solution of methylamine at a temperature below ambient.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Recover and purify the solid N-methyl-2,4-dibromobutyramide.

Step 3: Synthesis of 3-bromo-N-methyl-2-pyrrolidone [7]

  • Dissolve the N-methyl-2,4-dibromobutyramide in a suitable solvent.

  • Add an alkali metal alkoxide to effect ring closure.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and isolate the crude product.

  • Purify the 3-bromo-N-methyl-2-pyrrolidone by chromatography or distillation.

Step 4: Synthesis of 3-hydroxy-N-methyl-2-pyrrolidone [6][7]

  • React the 3-bromo-N-methyl-2-pyrrolidone with an alkaline earth metal carbonate or an alkali metal carbonate in a suitable solvent.

  • Heat the reaction mixture until the starting material is consumed (monitored by TLC).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting 3-hydroxy-N-methyl-2-pyrrolidone by recrystallization or chromatography.

Chemoenzymatic Enantioselective Synthesis

For applications in the synthesis of chiral drugs, enantiomerically pure starting materials are essential. A chemoenzymatic approach provides an efficient method for the synthesis of optically active 3-hydroxy-2-pyrrolidinones.[1] This method involves the lipase-mediated resolution of a racemic acetate precursor.

G cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Hydrolysis A Racemic 3-acetoxy-1-methyl-2-pyrrolidinone B (R)-3-acetoxy-1-methyl-2-pyrrolidinone A->B 'Amano' PS-C Lipase Alcoholysis C (S)-3-hydroxy-1-methyl-2-pyrrolidinone A->C 'Amano' PS-C Lipase Alcoholysis D (R)-3-hydroxy-1-methyl-2-pyrrolidinone B->D K₂CO₃, MeOH

Caption: Chemoenzymatic route to enantiopure this compound.

Protocol 2: Enantioselective Synthesis [1]

Step 1: Preparation of Racemic 3-acetoxy-1-methyl-2-pyrrolidinone

  • This precursor can be synthesized from commercially available starting materials. A detailed protocol for the synthesis of the unsubstituted analogue is provided in the reference.[1] The N-methylated version is prepared analogously.

Step 2: Lipase-Mediated Enantioselective Alcoholysis

  • In a suitable solvent such as THF, dissolve racemic 3-acetoxy-1-methyl-2-pyrrolidinone.

  • Add 'Amano' PS-C lipase and an alcohol (e.g., n-butanol).

  • Stir the mixture at a controlled temperature (e.g., 28 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).

  • The reaction will yield one enantiomer of the unreacted acetate (e.g., (R)-3-acetoxy-1-methyl-2-pyrrolidinone) and the other enantiomer of the alcoholysis product (e.g., (S)-3-hydroxy-1-methyl-2-pyrrolidinone) in high e.e.

  • Separate the unreacted acetate and the alcoholysis product by column chromatography.

Step 3: Hydrolysis of the Resolved Acetate

  • Dissolve the enantiomerically enriched 3-acetoxy-1-methyl-2-pyrrolidinone (e.g., the (R)-enantiomer) in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Evaporate the methanol and wash the crude solid with acetone.

  • Concentrate the acetone extracts and purify the product by passing it through a short silica gel pad to yield the enantiopure 3-hydroxy-1-methyl-2-pyrrolidinone.

Application in the Synthesis of Drug Analogues

While this compound is also known for its use as a transdermal penetration enhancer, its true potential in drug discovery lies in its utility as a chiral building block.[8] The hydroxyl group can be readily converted into other functionalities or used as a nucleophile in various coupling reactions. This allows for the synthesis of a library of compounds for biological screening.

Synthesis of Ester and Ether Derivatives

The hydroxyl group can be acylated to form esters or alkylated to form ethers. These modifications can significantly alter the lipophilicity and pharmacokinetic properties of the resulting molecules.

Protocol 3: General Procedure for Esterification

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

Potential in the Synthesis of CNS Drug Analogues

The 2-pyrrolidinone core is a key feature of nootropic agents. By using this compound as a starting material, novel analogues with potential cognitive-enhancing or neuroprotective properties can be synthesized. For example, the hydroxyl group can be used to introduce side chains that mimic those of known CNS drugs or to explore new structure-activity relationships.

One can envision the synthesis of analogues of nebracetam, a nootropic drug, by functionalizing the 3-position of the pyrrolidinone ring.[3]

Example of a Substituted Derivative: 3'-Hydroxycotinine

A naturally occurring example of a more complex molecule featuring the this compound core is 3'-hydroxycotinine, a metabolite of nicotine.[9] This molecule contains a pyridine ring attached at the C5 position of the pyrrolidinone ring. While this is a metabolite, its structure demonstrates the type of complexity that can be built upon the this compound scaffold.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex organic molecules, particularly in the context of drug discovery. The availability of both racemic and, more importantly, enantioselective synthetic routes makes it an attractive starting material for the preparation of chiral drug candidates. Its utility is underscored by the importance of the pyrrolidinone scaffold in medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the potential of this chiral building block in their synthetic endeavors.

References

  • Digenis, G. A., & Smith, S. L. (1990). 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. U.S. Patent No. 5,032,402. Washington, DC: U.S. Patent and Trademark Office.

  • Digenis, G. A., Smith, S. L., & Shinal, E. C. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. University of Kentucky UKnowledge.

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. B. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2594.

  • Kornienko, A. V., & Zvyagintseva, M. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(3), 998.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Digenis, G. A., & Smith, S. L. (1990). 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. University of Kentucky UKnowledge.

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 24-32.

  • Salazar-García, M., Guerrero-Álvarez, J., Campos-Aldrete, M. E., & Rivera-Leyva, J. C. (2010). Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. Chemistry & Biodiversity, 7(10), 2505-2513.

  • PubChem. (n.d.). 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for 3-hydroxy-N-methylpyrrolidone as a Transdermal Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Transdermal Delivery

Transdermal therapeutic systems offer a compelling route for systemic drug administration, bypassing first-pass metabolism and providing controlled, sustained release.[1] However, the formidable barrier of the stratum corneum restricts this delivery route to a select few drug candidates. Chemical penetration enhancers (CPEs) are pivotal in overcoming this barrier by transiently and reversibly increasing skin permeability.[2]

Among CPEs, pyrrolidones like N-methyl-2-pyrrolidone (NMP) have been recognized for their efficacy.[3] This guide focuses on a novel derivative, 3-hydroxy-N-methylpyrrolidone (3-OH-NMP) , a compound shown to be a potent transdermal enhancer.[4] As a metabolite of NMP, 3-OH-NMP is proposed to be "metabolically softer," suggesting a more favorable safety and irritation profile compared to its parent compound.[4]

This document provides a comprehensive framework for researchers, outlining the core principles, formulation strategies, and detailed experimental protocols required to effectively evaluate and utilize 3-OH-NMP as a transdermal penetration enhancer.

Section 1: Physicochemical Profile and Proposed Mechanism of Action

Understanding the properties of 3-OH-NMP is fundamental to its application. While specific experimental data is proprietary, its profile can be inferred from its chemical family and the known characteristics of NMP.[5][6]

Table 1: Key Physicochemical Properties of Pyrrolidone Enhancers

PropertyN-methylpyrrolidone (NMP)3-hydroxy-N-methylpyrrolidone (3-OH-NMP) (Inferred)Rationale for Transdermal Application
Solubility Miscible with water and most organic solvents.[5][6]Expected to be highly water-soluble due to the hydroxyl group.High solubility allows for easy incorporation into a wide range of aqueous and hydroalcoholic topical formulations.
Boiling Point 202 °C.[5]Expected to be higher than NMP due to hydrogen bonding.High thermal stability is advantageous for formulation processes that may involve heating.[5]
Log Kow -0.54.[5]Expected to be lower (more hydrophilic) than NMP.A balance of hydrophilic and lipophilic character is crucial for partitioning into and disrupting the stratum corneum lipid matrix.
Safety Profile Can cause skin and eye irritation; potential reproductive toxicant.[7][8]Hypothesized to be less irritating and toxic.[4]A superior safety profile is a primary driver for its use, reducing the risk of adverse dermal reactions.[9]
Causality of Enhancement: The Mechanism

While the precise mechanism of 3-OH-NMP is not fully elucidated, it is believed to function similarly to other potent CPEs by interacting with and disrupting the highly organized lipid matrix of the stratum corneum.[4][10] The prevailing hypothesis involves two primary actions:

  • Lipid Bilayer Fluidization: The enhancer molecules integrate into the intercellular lipid bilayers, disrupting the tight packing of ceramides, cholesterol, and fatty acids. This increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse.

  • Solvent Action & Partitioning: 3-OH-NMP likely acts as a solvent within the stratum corneum, altering its thermodynamic properties. This can improve the partitioning of a drug from the formulation vehicle into the skin, a critical first step for absorption.[3][11]

The presence of the hydroxyl group may form new hydrogen bonds within the polar head region of the lipid bilayers, further contributing to the structural disruption.

G cluster_0 Stratum Corneum (SC) - Before Enhancement cluster_1 Enhancement Process cluster_2 Stratum Corneum (SC) - After Enhancement A Highly Ordered Lipid Bilayers B Impermeable Barrier A->B Creates C Topical Formulation with Drug + 3-OH-NMP D 3-OH-NMP molecules partition into SC C->D E Interaction with Lipid Head Groups D->E F Disruption of Lipid Packing D->F G Fluidized (Disordered) Lipid Bilayers F->G Leads to H Increased Drug Diffusivity G->H I Enhanced Permeation H->I G A Step 1: Prepare Polymer Solution C Step 3: Combine Solutions (Stir until homogenous) A->C B Step 2: Dissolve API, 3-OH-NMP, & Plasticizer B->C D Step 4: Cast Solution onto Release Liner C->D E Step 5: Dry in Oven (Evaporate Solvent) D->E F Step 6: Laminate with Backing Membrane E->F G Step 7: Cut & Store Finished Patches F->G

Workflow for transdermal patch formulation via solvent casting.

Section 3: Protocol for In Vitro Skin Permeation Studies

The Franz diffusion cell assay is the gold standard for evaluating the performance of transdermal formulations and enhancers in vitro. [12]It provides critical data on the rate and extent of drug permeation through a skin membrane.

Protocol 3.1: Evaluating Enhancement Efficacy Using Franz Diffusion Cells

Objective: To quantify the permeation of an API from a formulation containing 3-OH-NMP across an excised skin membrane and calculate the enhancement ratio.

Materials & Equipment:

  • Franz Diffusion Cells (with known orifice diameter) [12]* Water bath circulator and heater

  • Magnetic stir plate and stir bars

  • Excised skin membrane (e.g., porcine ear skin, human cadaver skin) [13]* Receptor solution (e.g., Phosphate-Buffered Saline (PBS), potentially with a co-solvent like ethanol to maintain sink conditions) [9]* Test formulations (Control [without 3-OH-NMP] and Test [with 3-OH-NMP])

  • Syringes, needles, and collection vials

  • Parafilm® or cell caps

  • Analytical instrument (e.g., HPLC, LC-MS) for sample quantification

Step-by-Step Methodology:

  • Skin Membrane Preparation:

    • Thaw frozen porcine ear skin at room temperature. [13] * Carefully remove hair and underlying subcutaneous fat and cartilage.

    • Cut the full-thickness skin into sections large enough to fit the diffusion cells.

    • Causality Check: Proper removal of subcutaneous tissue is crucial as it does not contribute to the primary barrier function and can act as an artificial reservoir for lipophilic drugs, confounding permeation results.

  • Franz Cell Assembly and Equilibration:

    • Thoroughly clean and dry all cell components.

    • Mount the prepared skin section onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber. Clamp securely. [12] * Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Causality Check: Degassing the receptor fluid prevents air bubbles from forming on the membrane surface, which would reduce the effective diffusion area. Maintaining the temperature at 32°C mimics the physiological temperature of the skin surface. [12] * Place the cells in the heating block and allow the system to equilibrate for 30 minutes.

  • Formulation Application and Sampling:

    • Apply a precisely known quantity of the test or control formulation uniformly onto the skin surface in the donor chamber. For patches, simply apply the cut patch.

    • Cover the donor chamber opening with Parafilm® to prevent evaporation (occlusive condition). [12] * At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 500 µL) of the receptor solution from the sampling arm. [9] * Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution.

    • Causality Check: This replacement maintains a constant volume in the receptor chamber and helps ensure "sink conditions," where the drug concentration remains low (<10% of saturation), so that the rate-limiting step is diffusion across the skin, not dissolution in the receptor fluid. [12]

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC or LC-MS method.

G A Prepare Skin Membrane B Assemble Franz Cell (Skin on Receptor) A->B C Fill Receptor with Pre-warmed, Degassed Buffer B->C D Equilibrate System (32°C) C->D E Apply Formulation to Donor Chamber D->E F Start Timer & Occlude Chamber E->F G Withdraw Sample from Receptor Arm at Time Point 't' F->G H Immediately Replace with Fresh Buffer G->H I Repeat Sampling at all Time Points H->I I->G Next 't' J Analyze Samples (e.g., HPLC) I->J After final 't'

Experimental workflow for in vitro permeation testing.

Section 4: Data Analysis and Interpretation

Raw concentration data from the analytical instrument must be converted into meaningful permeation parameters.

  • Calculate Cumulative Amount Permeated (Qn): Correct the concentration at each time point for previous sample withdrawals. Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (hours).

  • Determine Steady-State Flux (Jss): The flux is the rate of permeation. It is determined from the slope of the linear portion of the cumulative amount vs. time plot. [12] * Jss (μg/cm²/h) = Slope of the linear region

  • Calculate the Enhancement Ratio (ER): The ER is a direct measure of the enhancer's effectiveness. It is the ratio of the steady-state flux from the formulation containing the enhancer to that from the control formulation.

    • ER = Jss (with 3-OH-NMP) / Jss (control)

Table 2: Sample Data Representation

FormulationEnhancer (5% w/w)Steady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)
ControlNone15.2 ± 2.11.0
Test A3-OH-NMP78.5 ± 6.85.16
Test BNMP (Reference)65.1 ± 5.54.28

Data are hypothetical and for illustrative purposes only.

Section 5: Safety and Toxicological Assessment

A key advantage of 3-OH-NMP is its anticipated favorable safety profile. [4]This must be validated experimentally. The discovery process for any new enhancer involves a tiered approach to safety and irritation potential (IP) screening. [14] Key Safety Protocols:

  • In Vitro Cytotoxicity: Using cell lines like human epidermal keratinocytes (e.g., HaCaT cells), a cell viability assay (e.g., MTT assay) can determine the concentration at which the enhancer becomes toxic to skin cells. [10]* Skin Irritation Models: Reconstructed human epidermis (RhE) models provide an in vitro system that closely mimics human skin and can be used to predict irritation potential.

  • In Vivo Skin Irritation: For advanced development, tests on animal models can confirm the lack of irritation, erythema, or edema. [9][15]

G A Start: Candidate Enhancer Formulation B In Vitro Screening: Cell Viability Assay (e.g., MTT on HaCaT cells) A->B C Result: Determine Non-Toxic Concentration Range B->C D Advanced In Vitro: Reconstructed Human Epidermis (RhE) Model Test C->D Pass H Stop: Unacceptable Irritation/Toxicity C->H Fail E Result: Predict Irritation Potential D->E F Pre-clinical In Vivo: Animal Skin Irritation Test (e.g., Rabbit) E->F Pass E->H Fail G Final Assessment: Safe for Further Development F->G Pass F->H Fail

Tiered workflow for safety and irritation assessment.

Section 6: Troubleshooting In Vitro Permeation Studies

Table 3: Common Issues and Solutions in Franz Cell Experiments

ProblemPotential CausesRecommended Solutions
High Variability in Results Inconsistent skin thickness; air bubbles under the membrane; inconsistent formulation application; leaks. [12]Use skin from the same donor/lot; ensure careful filling of the receptor chamber; use a positive displacement pipette for dosing; inspect clamps and O-rings. [12]
Low or No Permeation Poor drug solubility in receptor fluid (failed sink conditions); drug binding to the membrane or apparatus. [12]Add a co-solvent (e.g., ethanol, Transcutol®) to the receptor fluid; perform a mass balance study to check for drug recovery. [9][12]
Leaking Cells Improper clamping; damaged O-rings; wrinkled or improperly placed membrane. [12]Ensure clamps are tightened evenly; inspect and replace damaged seals; ensure the membrane is flat and centered between the chambers. [12]
"Hockey Stick" Permeation Profile Initial lag time followed by a sharp, non-linear increase in permeation.May indicate that the enhancer has saturated and compromised the membrane integrity. Re-evaluate the enhancer concentration or shorten the experiment duration.

References

  • US5032402A, "3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer," Google P
  • "3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer," UKnowledge, [Link]

  • Karande, P., et al. "Design principles of chemical penetration enhancers for transdermal drug delivery," PNAS, [Link]

  • "3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof," UKnowledge, [Link]

  • "Transdermal and Topical Delivery Systems - Product Development and Quality Considerations," FDA, [Link]

  • Akram, M., et al. "Solubility Improvement of Drugs using N-Methyl Pyrrolidone," PMC - NIH, [Link]

  • Gaszner, B., et al. "Formulation and Evaluation of Transdermal Patches Containing BGP-15," PMC - NIH, [Link]

  • Li, W., et al. "A Novel Natural Penetration Enhancer for Transdermal Drug Delivery," PubMed Central, [Link]

  • "NMP Functional Properties," PubChem, [Link]

  • "Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol," International Journal of Pharmaceutical and Clinical Research, [Link]

  • "Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells," PubMed, [Link]

  • "Guideline on quality of transdermal patches," European Medicines Agency (EMA), [Link]

  • Valenzuela-Oses, J., et al. "Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin," MDPI, [Link]

  • Sharma, G., et al. "Enhancement strategies for transdermal drug delivery systems: current trends and applications," NIH, [Link]

  • "Safety Data Sheet (N-METHYLPYRROLIDONE (NMP))," JMN Specialties, Inc., [Link]

  • "Discovery of transdermal penetration enhancers by high-throughput screening," ResearchGate, [Link]

  • "(PDF) Formulation and Development of Transdermal Patches," ResearchGate, [Link]

  • "EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell," YouTube, [Link]

  • "Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes," ACS Publications, [Link]

  • "Formulation and Development of Transdermal Patches," GSC Online Press, [Link]

  • "Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry," FDA, [Link]

  • "(PDF) Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies," ResearchGate, [Link]

  • "Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches," MDPI, [Link]

  • "Overview of FDA guidelines for transdermal patches in the US with AdhexPharma, your CDMO partner," AdhexPharma, [Link]

  • "Dermal exposure to aqueous solutions of N-methyl pyrrolidone," PubMed, [Link]

  • "n-Methylpyrrolidone Unreasonable Risk Determination Under TSCA Section 6, December 2022," EPA, [Link]

  • "FDA Releases Draft Guidance for Transdermal Product Development," Premier Research, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Pyrrolidinones are prevalent in a wide range of biologically active compounds, making their efficient and clean synthesis a critical aspect of pharmaceutical and chemical research.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

I. Polymerization: The Unwanted Chain Reaction

One of the most common and frustrating side reactions in pyrrolidinone synthesis is the formation of a polymeric byproduct, often appearing as a viscous oil or an intractable solid that complicates purification and significantly reduces the yield of the desired monomeric lactam.

Question 1: My reaction mixture has turned into a thick, viscous mass, and I'm struggling to isolate my target pyrrolidinone. What is happening and how can I prevent it?

Answer: You are likely encountering base-catalyzed anionic ring-opening polymerization of the pyrrolidinone product.[3] This is particularly common in syntheses that are run under basic conditions or at elevated temperatures.

Causality and Mechanism

The mechanism is initiated by the deprotonation of the pyrrolidinone nitrogen by a strong base, forming a lactam anion. This anion is a potent nucleophile that can attack the electrophilic carbonyl carbon of another pyrrolidinone molecule, leading to ring-opening and the formation of a reactive amino-ester intermediate. This process propagates, resulting in the formation of a polyamide chain, also known as Nylon-4.[3]

Pyrrolidinone Pyrrolidinone Anion Lactam Anion Pyrrolidinone->Anion Deprotonation Base Base (e.g., OH⁻) Base->Anion RingOpening Ring-Opening Anion->RingOpening Nucleophilic Attack AnotherPyrrolidinone Another Pyrrolidinone Molecule AnotherPyrrolidinone->RingOpening Polymer Polyamide (Nylon-4) RingOpening->Polymer Propagation

Caption: Base-catalyzed polymerization of pyrrolidinone.

Troubleshooting Protocol
  • pH Control: Carefully monitor and control the pH of your reaction. If strong bases are required for your primary reaction, consider using a weaker base or a buffered system if the reaction mechanism allows.

  • Temperature Management: High temperatures can promote polymerization. Run your reaction at the lowest effective temperature. If heating is necessary, do so gradually and for the minimum time required.

  • Quenching: Upon completion of the desired reaction, quench the reaction mixture promptly with a mild acid (e.g., acetic acid, ammonium chloride solution) to neutralize any residual base and prevent post-reaction polymerization.

  • Solvent Choice: The choice of solvent can influence the rate of polymerization. In some cases, using a less polar solvent can disfavor the formation of the ionic intermediates required for polymerization.

II. Hydrolysis: The Ring-Opening Conundrum

The lactam ring of pyrrolidinone is susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of γ-aminobutyric acid (GABA) or its derivatives. This can be a significant issue during aqueous work-up or purification.

Question 2: I'm observing a significant amount of a water-soluble byproduct that I suspect is the ring-opened product of my pyrrolidinone. How can I confirm this and prevent its formation?

Answer: You are likely observing the hydrolysis of the pyrrolidinone ring to form the corresponding γ-amino acid. This is a common side reaction, particularly during acidic or basic work-up procedures.[3]

Causality and Mechanism

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon. In both scenarios, the tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the formation of the γ-amino acid.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Pyrrolidinone_A Pyrrolidinone Protonation Protonation of Carbonyl Oxygen Pyrrolidinone_A->Protonation H⁺ Tetrahedral_A Tetrahedral Intermediate Protonation->Tetrahedral_A Nucleophilic Attack H2O_A H₂O H2O_A->Tetrahedral_A RingOpening_A Ring Opening Tetrahedral_A->RingOpening_A GABA_A γ-Aminobutyric Acid RingOpening_A->GABA_A Pyrrolidinone_B Pyrrolidinone Tetrahedral_B Tetrahedral Intermediate Pyrrolidinone_B->Tetrahedral_B Nucleophilic Attack OH_B OH⁻ OH_B->Tetrahedral_B RingOpening_B Ring Opening Tetrahedral_B->RingOpening_B GABA_B γ-Aminobutyrate RingOpening_B->GABA_B

Caption: Mechanisms of acid- and base-catalyzed pyrrolidinone hydrolysis.

Troubleshooting Protocol
  • Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up. If an extraction with an acidic or basic aqueous solution is necessary, perform it quickly and at low temperatures.

  • Neutralization: After an acidic or basic extraction, immediately neutralize the organic layer with a saturated solution of a mild base (e.g., sodium bicarbonate) or a mild acid (e.g., ammonium chloride), respectively.

  • Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation to remove any residual water that could cause hydrolysis upon heating.

  • Analytical Confirmation: The formation of the γ-amino acid can be confirmed by techniques such as NMR (disappearance of the lactam NH proton and appearance of carboxylic acid and amine protons) or LC-MS.

Condition Effect on Hydrolysis Recommendation
pH High and low pH significantly increase the rate of hydrolysis.Maintain pH between 4 and 8 during work-up and purification.
Temperature Higher temperatures accelerate hydrolysis.Perform aqueous extractions at 0-5 °C.
Exposure Time Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.Minimize the duration of aqueous work-up steps.

III. Enamine Formation: A Competing Pathway

In syntheses involving the reaction of a ketone or aldehyde with an amine to form a pyrrolidinone, the formation of an enamine can be a significant side reaction, leading to a complex mixture of products.

Question 3: My reaction is producing a mixture of my desired pyrrolidinone and another, less polar byproduct. What could this be?

Answer: You may be observing the formation of an enamine as a side product. This is particularly common in reactions that proceed through an imine or enamine intermediate, such as the Stork enamine reaction or certain variations of reductive amination.[4][5]

Causality and Mechanism

Enamines are formed from the reaction of a secondary amine with a ketone or aldehyde.[4] In the context of pyrrolidinone synthesis, if your starting materials or intermediates contain ketone/aldehyde and secondary amine functionalities, enamine formation can compete with the desired cyclization. The reaction is typically reversible and catalyzed by acid.

Ketone Ketone/Aldehyde Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine SecondaryAmine Secondary Amine SecondaryAmine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium -H₂O Enamine Enamine Iminium->Enamine -H⁺

Caption: General mechanism for enamine formation.

Troubleshooting Protocol
  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine component can favor enamine formation.

  • Reaction Conditions: The formation of enamines is often reversible.[4] Hydrolysis of the crude reaction mixture with mild aqueous acid can sometimes convert the enamine back to the starting ketone/aldehyde, which can then be separated.

  • Choice of Amine: If possible, use a primary amine for your synthesis, as this will lead to the formation of an imine, which may be more readily converted to the desired pyrrolidinone.

  • Purification: Enamines are generally less polar than the corresponding pyrrolidinones. They can often be separated by column chromatography on silica gel.

IV. Reductive Amination Side Products

Reductive amination of succinic acid derivatives is a common route to pyrrolidinones. However, this reaction can be plagued by several side products.

Question 4: I am attempting a reductive amination of succinic anhydride with a primary amine, but I am getting a mixture of products, including my desired pyrrolidinone, the corresponding pyrrolidine, and unreacted starting material. How can I improve the selectivity?

Answer: The reductive amination of succinic anhydride or related dicarbonyl compounds can indeed lead to a mixture of the desired lactam (pyrrolidinone) and the fully reduced cyclic amine (pyrrolidine). The selectivity is highly dependent on the choice of reducing agent and the reaction conditions.

Causality and Mechanism

The reaction proceeds through the initial formation of a succinamic acid, which then cyclizes to succinimide. The succinimide is then reduced to the pyrrolidinone. However, if the reducing agent is too strong or the reaction conditions are too harsh, the pyrrolidinone can be further reduced to the corresponding pyrrolidine.

SuccinicAnhydride Succinic Anhydride SuccinamicAcid Succinamic Acid SuccinicAnhydride->SuccinamicAcid PrimaryAmine Primary Amine PrimaryAmine->SuccinamicAcid Succinimide Succinimide SuccinamicAcid->Succinimide Cyclization (-H₂O) Pyrrolidinone Desired Product: Pyrrolidinone Succinimide->Pyrrolidinone Partial Reduction Pyrrolidine Over-reduction Product: Pyrrolidine Pyrrolidinone->Pyrrolidine Full Reduction ReducingAgent Reducing Agent ReducingAgent->Pyrrolidinone ReducingAgent->Pyrrolidine

Caption: Reaction pathways in the reductive amination of succinic anhydride.

Troubleshooting Protocol
  • Choice of Reducing Agent: The choice of reducing agent is critical. Milder reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations as they are less likely to reduce the intermediate amide.[6] Stronger reducing agents like lithium aluminum hydride (LAH) will typically lead to the fully reduced pyrrolidine.

  • Control of Reaction Time and Temperature: Monitor the reaction progress carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the pyrrolidinone product. Running the reaction at a lower temperature can also help to improve selectivity.

  • Stepwise Synthesis: For greater control, consider a stepwise approach. First, synthesize and isolate the succinimide. Then, in a separate step, perform a controlled reduction to the pyrrolidinone using a suitable reducing agent.

Reducing Agent Typical Outcome Recommendation
LiAlH₄, NaBH₄/Lewis Acid Full reduction to pyrrolidine.Use for the synthesis of pyrrolidines, not pyrrolidinones.
Sodium Triacetoxyborohydride (STAB) Selective reduction to the pyrrolidinone.The preferred reagent for this transformation.[6]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Can lead to a mixture of products depending on conditions.Requires careful optimization of pressure, temperature, and catalyst loading.

V. Analytical and Purification Strategies

Question 5: What are the best methods for analyzing the purity of my pyrrolidinone and for removing common side products?

Answer: A combination of chromatographic and spectroscopic techniques is generally employed to assess the purity of your product. Purification strategies will depend on the nature of the impurities.

Analytical Techniques
  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile byproducts.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and for monitoring reactions in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the ratio of product to impurities in the crude mixture.

Purification Strategies
  • Distillation: For volatile pyrrolidinones, fractional distillation under reduced pressure can be an effective method for removing less volatile impurities.

  • Crystallization: If your pyrrolidinone is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating pyrrolidinones from a wide range of impurities based on polarity.

  • Aqueous Extraction: As discussed previously, strategic aqueous extractions can be used to remove acidic or basic impurities, as well as the water-soluble γ-amino acid byproduct.

References

  • Goti, A., Cicchi, S., Cordero, F. M., & Brandi, A. (2009). The Pyrrolidine Ring in Bioactive Compounds. In Targets in Heterocyclic Systems (Vol. 13, pp. 1-48). Italian Society of Chemistry.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. Retrieved from [Link]

  • RSC Publishing. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Retrieved from [Link]

  • SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. Retrieved from [Link]

  • PubMed. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. Retrieved from [Link]

  • RSC Publishing. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. Retrieved from [Link]

  • SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]

  • NIH. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • Google Patents. (n.d.). US4017465A - Process for polymerization of 2-pyrrolidone.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-hydroxy-1-methylpyrrolidin-2-one in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-hydroxy-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, particularly concerning its stability in basic conditions.

Introduction

This compound is a five-membered lactam, a cyclic amide, with a hydroxyl group at the 3-position. While structurally similar to the widely used solvent N-methylpyrrolidone (NMP), the presence of the hydroxyl group can significantly influence its chemical properties, including its stability in alkaline environments. Understanding the potential for degradation is crucial for the successful design and interpretation of experiments. This guide will address common questions and challenges related to the stability of this compound in basic media.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in basic conditions?

A1: The primary degradation pathway for this compound in basic conditions is expected to be hydrolysis of the lactam (amide) bond.[1][2] This is a common reaction for lactams, where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam ring.[2] This leads to the opening of the pyrrolidinone ring to form the corresponding amino acid derivative.

Q2: What is the expected major degradation product of this compound in basic hydrolysis?

A2: Based on the hydrolysis of the parent compound, N-methylpyrrolidone (NMP), which yields 4-(methylamino)butyric acid, the base-catalyzed hydrolysis of this compound is predicted to yield 4-(methylamino)-3-hydroxybutanoic acid .[3]

Q3: How does the 3-hydroxy group affect the stability of the lactam ring compared to N-methylpyrrolidone (NMP)?

A3: The presence of the electron-withdrawing hydroxyl group at the 3-position is expected to influence the electronic density of the carbonyl carbon. This may make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack by hydroxide ions, thereby potentially increasing the rate of hydrolysis compared to NMP under similar basic conditions. However, without specific kinetic data for this compound, this remains a theoretical consideration.

Q4: What factors can influence the rate of degradation of this compound in my experiments?

A4: Several factors can accelerate the degradation of this compound in basic solutions:

  • pH: Higher concentrations of hydroxide ions (higher pH) will increase the rate of hydrolysis.[3][4]

  • Temperature: Increased temperature provides more energy for the hydrolysis reaction to overcome the activation energy barrier, thus accelerating the degradation rate.[3][4]

  • Presence of Enzymes: If the experimental system contains enzymes such as amidases or proteases, these may also catalyze the hydrolysis of the lactam bond.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a cool, dry place, protected from moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and store at -20°C or -80°C.

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment, especially if the pH is neutral to basic. If storage of aqueous solutions is necessary, they should be kept at 2-8°C for a short duration. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound in basic conditions.

Issue 1: Inconsistent or lower-than-expected activity of my compound in a biological assay.
  • Possible Cause: Degradation of this compound in the basic culture medium.

  • Troubleshooting Steps:

    • pH Check: Measure the pH of your experimental medium. If it is in the basic range, consider the possibility of hydrolysis.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before use.

    • Time-Course Experiment: If possible, perform a time-course experiment to see if the activity of the compound decreases over the duration of the assay.

    • Stability Assessment: Perform a simple stability study by incubating the compound in the assay medium for the duration of the experiment and then analyzing the sample by HPLC or LC-MS to check for the appearance of degradation products.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (HPLC, LC-MS).
  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Analyze Blanks: Inject a blank sample (solvent or medium without the compound) to ensure the unexpected peaks are not from the matrix.

    • Control Sample: Analyze a freshly prepared solution of the compound as a control to confirm its initial purity.

    • Investigate Sample Preparation: If your sample preparation involves basic conditions, this is a likely source of degradation. Try to neutralize the sample before analysis or use a different extraction/preparation method.

    • Check Analytical Method: Ensure the mobile phase of your HPLC/LC-MS method is not strongly basic, which could cause on-column degradation.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in a Basic Buffer using HPLC

This protocol provides a general method to assess the stability of the compound over time.

Materials:

  • This compound

  • Basic buffer of interest (e.g., phosphate buffer, pH 8.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Prepare the test solution by diluting the stock solution in the basic buffer to the desired final concentration (e.g., 100 µg/mL).

  • Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).

  • Take aliquots of the test solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately analyze each aliquot by HPLC. If immediate analysis is not possible, quench the reaction by acidifying the aliquot (e.g., with a small amount of formic acid) and store at 2-8°C until analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor the absorbance at a suitable wavelength (e.g., around 210 nm, as lactams typically have low UV absorbance).

    • Quantification: Monitor the peak area of the parent compound (this compound) over time. The appearance of new peaks may indicate degradation products.

Data Analysis: Plot the percentage of the remaining this compound as a function of time to determine its stability under the tested conditions.

Protocol 2: Identification of Degradation Products using LC-MS

This protocol outlines a method to identify the potential degradation products.

Materials:

  • Degraded sample of this compound (from Protocol 1)

  • LC-MS system (e.g., with ESI source)

  • C18 reverse-phase HPLC column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Analyze the degraded sample using an LC-MS method similar to the HPLC method described above.

  • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.

  • Determine the molecular weight of the potential degradation products from their mass-to-charge ratio (m/z).

  • Propose structures for the degradation products based on their molecular weights and the expected hydrolysis mechanism. The expected major degradation product, 4-(methylamino)-3-hydroxybutanoic acid, has a molecular weight of 133.15 g/mol .

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Degradation cluster_3 Resolution start Inconsistent/Low Activity or Unexpected Peaks ph_check Check pH of Medium/Solution start->ph_check fresh_prep Prepare Fresh Solutions start->fresh_prep control_run Run Control Sample (t=0) start->control_run time_course Perform Time-Course Study ph_check->time_course If basic fresh_prep->time_course control_run->time_course stability_study Incubate & Analyze (HPLC/LC-MS) time_course->stability_study method_check Review Sample Prep & Analytical Method stability_study->method_check optimize_ph Optimize pH method_check->optimize_ph If degradation confirmed fresh_daily Prepare Solutions Fresh Daily method_check->fresh_daily If degradation confirmed modify_protocol Modify Protocol (e.g., lower temp) method_check->modify_protocol If degradation confirmed

Caption: Troubleshooting workflow for stability issues.

Proposed Base-Catalyzed Hydrolysis of this compound

G cluster_0 Reactant cluster_1 Reaction Conditions cluster_2 Product reactant This compound (C5H9NO2) MW: 115.13 conditions OH- (Base) H2O reactant->conditions product 4-(methylamino)-3-hydroxybutanoic acid (C5H11NO3) MW: 133.15 conditions->product

Caption: Proposed hydrolysis of this compound.

References

  • Barry, B. W. (1983).
  • Bronough, R. L., & Maibach, H. I. (Eds.). (1985). Percutaneous Absorption, Mechanisms-Methodology-Drug Delivery. Marcel Dekker.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kato, Y., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences, 10(1), 73. [Link]

  • Mori, T., et al. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Organic Chemistry.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. [Link]

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link]

  • Lopes, B. S., et al. (2022). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Antibiotics, 11(7), 943. [Link]

  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Cory, T. J., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 304(1), 39–44. [Link]

  • Miller, L. F., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843329. [Link]

  • Singh, J., & Mittal, P. (2020). Drug degradation pathways.
  • Foley, M., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. RSC Advances, 10(15), 8867–8875. [Link]

  • Kato, Y., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences, 10(1), 73.
  • Brecher, J., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]

  • Sáez-Jiménez, V., et al. (2015). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 81(24), 8294–8303. [Link]

  • Eawag. (1998). 3-Phenylpropionate Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone.
  • Bernstein, A., & Ronen, Z. (2011). Biodegradation of the Explosives TNT, RDX and HMX. In Microbial Biodegradation: Genomics and Molecular Biology. Caister Academic Press.

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted 3-Hydroxy-3-Pyrroline-2-Ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of substituted 3-hydroxy-3-pyrroline-2-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

Substituted 3-hydroxy-3-pyrroline-2-ones are a pivotal scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active natural products and synthetic compounds. Their utility as synthetic intermediates further underscores the importance of reliable and optimized synthetic routes. However, the construction of this densely functionalized heterocyclic system can present several challenges, from achieving high yields to ensuring product stability and purity. This guide aims to provide practical, experience-driven solutions to these common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of substituted 3-hydroxy-3-pyrroline-2-ones in a question-and-answer format. Each answer provides not only a potential solution but also an explanation of the underlying chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am only recovering starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the synthesis of 3-hydroxy-3-pyrroline-2-ones, particularly in multicomponent reactions (MCRs), can often be traced back to several key factors related to reaction kinetics, equilibria, and reagent stability.

Causality and Solutions:

  • Suboptimal Reagent Stoichiometry: In many MCRs leading to this scaffold, the stoichiometry of the reactants is critical. For instance, in the three-component reaction of an aromatic aldehyde, an amine, and a β-ketoester equivalent like sodium diethyl oxalacetate, using an excess of the β-ketoester can dramatically increase the yield. One study demonstrated that increasing the equivalents of sodium diethyl oxalacetate from 1 to 2 equivalents resulted in a significant yield enhancement, from 42% to 86%[1].

    • Actionable Advice: Systematically screen the stoichiometry of your reactants. A good starting point is a 1:1 ratio of the amine and aldehyde, with a gradual increase in the third component. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal ratio.

  • Influence of Substituent Electronic Effects: The electronic nature of the substituents on your starting materials, particularly on the aromatic aldehyde, can significantly impact the reaction rate. Electron-withdrawing groups (EWGs) on the aldehyde can increase the electrophilicity of the carbonyl carbon, accelerating the initial imine formation, which is often a rate-determining step. Conversely, electron-donating groups (EDGs) can slow down this step, leading to lower yields in a given timeframe[1].

    • Actionable Advice: For substrates with electron-donating groups, consider increasing the reaction temperature or extending the reaction time. The use of a more effective acid catalyst can also promote imine formation.

  • Inappropriate Catalyst or Reaction Conditions: The choice and concentration of the catalyst are crucial. For acid-catalyzed reactions, insufficient acidity may lead to slow imine formation, while excessive acidity can promote side reactions such as the dehydration of the final product.

    • Actionable Advice: Screen different acid catalysts (e.g., citric acid, acetic acid, Lewis acids). If using a Brønsted acid, consider adjusting the pH. For reactions sensitive to strong acids, milder conditions are preferable.

Issue 2: Formation of a Major Side Product

Question: I am observing a significant side product in my reaction mixture. How can I identify and minimize its formation?

Answer:

The most common side product in the synthesis of 3-hydroxy-3-pyrroline-2-ones is the corresponding dehydrated product, a substituted pyrrol-2(5H)-one. This occurs through the elimination of the tertiary hydroxyl group.

Causality and Solutions:

  • Dehydration of the Tertiary Alcohol: The tertiary alcohol at the C3 position is susceptible to elimination, especially under acidic or thermal stress, to form a more conjugated system.

    • Identification: The dehydrated product will have a lower mass (loss of 18 Da, corresponding to water). In the ¹H NMR spectrum, the signal for the hydroxyl proton will be absent, and you may observe shifts in the signals of the protons on the pyrroline ring.

    • Actionable Advice:

      • Control Acidity: Avoid using strong, non-volatile acids if possible. If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration.

      • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

      • Work-up Conditions: During the work-up, neutralize any acid promptly. Avoid concentrating the reaction mixture at high temperatures.

  • Formation of Enamine Intermediates: In some synthetic routes, stable enamine intermediates can be formed, which may not cyclize efficiently or may participate in other side reactions.

    • Identification: These intermediates can sometimes be detected by LC-MS. Their NMR spectra will be significantly different from the desired product, often showing characteristic signals for vinylic protons.

    • Actionable Advice: Ensure that the reaction conditions are optimized for the cyclization step. This may involve adjusting the temperature, solvent, or catalyst.

Issue 3: Difficulty in Product Purification

Question: My product is difficult to purify. It either streaks on the silica gel column or I have trouble inducing crystallization. What are some effective purification strategies?

Answer:

The purification of 3-hydroxy-3-pyrroline-2-ones can be challenging due to their polarity and potential instability on acidic stationary phases like silica gel.

Causality and Solutions:

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze the dehydration of the tertiary alcohol, leading to streaking and the isolation of the dehydrated side product instead of the desired compound.

    • Actionable Advice:

      • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the mobile phase (typically 0.1-1%). This will neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. Reversed-phase chromatography (C18) can also be a good option for these polar compounds.

      • Minimize Contact Time: Run the column as quickly as possible to minimize the time the compound spends on the stationary phase.

  • Crystallization Issues: The presence of impurities can inhibit crystallization. The choice of solvent is also critical.

    • Actionable Advice:

      • Solvent Screening: The ideal recrystallization solvent will dissolve your compound at high temperatures but not at room temperature. Experiment with a range of solvents of varying polarities.

      • Induce Crystallization: If the compound "oils out," try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also be effective.

      • Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted 3-hydroxy-3-pyrroline-2-ones?

A1: Many synthetic routes exist, but multicomponent reactions are very common. A typical three-component approach involves an amine, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent, such as dialkyl acetylenedicarboxylates or sodium diethyl oxalacetate[1]. Other routes include the cyclization of α-amino acids with diketones or the rearrangement of other heterocyclic systems.

Q2: How do I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives a good separation of your starting materials and product (an Rf value of 0.3-0.5 for the product is ideal). Staining with potassium permanganate can be useful for visualizing compounds with double bonds or hydroxyl groups. For more detailed analysis, especially for identifying intermediates and side products, LC-MS is highly recommended.

Q3: Can I scale up a multicomponent reaction for the synthesis of these compounds?

A3: Yes, but careful consideration of reaction parameters is necessary. When scaling up, heat and mass transfer can become limiting. Ensure efficient stirring to maintain a homogeneous reaction mixture. If the reaction is exothermic, provide adequate cooling to control the temperature. A pilot run at an intermediate scale is always recommended before proceeding to a large-scale synthesis.

Q4: My product appears to be unstable upon storage. How can I improve its stability?

A4: The primary instability of 3-hydroxy-3-pyrroline-2-ones is their propensity to dehydrate. To improve stability, store the purified compound in a cool, dark, and dry environment. If the compound was synthesized using an acid catalyst, ensure that all traces of acid have been removed during purification. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Detailed Experimental Protocol: Three-Component Synthesis of a Substituted 3-Hydroxy-3-Pyrroline-2-one

This protocol is a representative example for the synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, adapted from the literature[1].

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Sodium diethyl oxalacetate (2.0 equiv)

  • Citric acid (0.2 equiv)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • 5% Hydrochloric acid (aq)

  • Distilled water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 equiv), amine (1.0 equiv), citric acid (0.2 equiv), and absolute ethanol (to achieve a concentration of ~0.5 M based on the aldehyde).

  • Stir the mixture magnetically at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1 hour. This allows for the formation of the imine intermediate.

  • Add sodium diethyl oxalacetate (2.0 equiv) to the reaction mixture.

  • Stir the mixture vigorously at room temperature under an inert atmosphere for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).

  • Once the reaction is complete, add dichloromethane and 5% aqueous HCl to the flask. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer three times with distilled water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol or dichloromethane/ethyl acetate) or by column chromatography on neutralized silica gel.

Data Summary and Visualization

Table 1: Optimization of Reagent Stoichiometry

The following table summarizes the effect of reactant ratios on the yield of a model three-component reaction, demonstrating the importance of optimizing stoichiometry[1].

EntryAldehyde (equiv)Amine (equiv)Sodium Diethyl Oxalacetate (equiv)Yield (%)
11.01.01.042
21.51.01.037
31.01.51.038
41.01.01.568
51.01.02.086
Diagrams

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Enolate Enolate of β-ketoester Acyclic Adduct Acyclic Adduct Enolate->Acyclic Adduct Imine->Acyclic Adduct + Enolate Product 3-Hydroxy-3-pyrrolin-2-one Acyclic Adduct->Product Intramolecular Cyclization

Caption: General mechanism of a three-component synthesis.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_stoichiometry Verify Stoichiometry start->check_stoichiometry purification_issue Difficulty in Purification optimize_stoichiometry Screen Reactant Ratios (e.g., excess of one component) check_stoichiometry->optimize_stoichiometry Incorrect check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_stoichiometry->check_conditions Correct modify_conditions Systematically Vary Temp, Time, Catalyst check_conditions->modify_conditions Suboptimal analyze_side_product Characterize Side Product (LC-MS, NMR) check_conditions->analyze_side_product Optimized dehydration Dehydration Product (Loss of H₂O) analyze_side_product->dehydration other_side_product Other Side Product analyze_side_product->other_side_product milder_conditions Use Milder Acid, Lower Temperature dehydration->milder_conditions revisit_mechanism Re-evaluate Mechanism & Reaction Pathway other_side_product->revisit_mechanism check_silica Assess Stability on Silica purification_issue->check_silica neutralize_silica Use Neutralized Silica or Alternative Phase check_silica->neutralize_silica Unstable

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

  • Kamath, P., Jadhav, V., & Lal, M. (2021). A Heterocycle-Heterocycle Interconversion Strategy for the Synthesis of 4,5-Disubstituted 3-Hydroxy-2-pyrrolidinones. Synlett, 32(12), 1146-1150.
  • Chen, T., Zhang, X., Wang, W., Feng, Y., Wang, Y., & Shen, J. (2021). An Unprecedented C(CO)–C(Ar) Bond Cleavage of β-Enaminones: A Route to 5-Hydroxy-1H-pyrrol-2(5H)-ones. The Journal of Organic Chemistry, 86(4), 2917-2928.
  • Nguyen, T. N., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25255-25265. Retrieved from [Link]

  • Al-Dujaili, A. H., et al. (2018). Synthesis and structural determination of some 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one derivatives containing nitro group. Journal of Physics: Conference Series, 1003, 012059.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3-Pyrroline-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of 3-Pyrroline-2-one Scaffolds in Antioxidant Drug Discovery

The relentless search for novel antioxidant agents is a cornerstone of modern medicinal chemistry, driven by the profound implications of oxidative stress in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. Among the most damaging ROS is the hydroxyl radical (HO˙), a highly reactive species that can indiscriminately attack and damage virtually all macromolecules, including DNA, proteins, and lipids[1].

Within this context, heterocyclic compounds have garnered significant attention as privileged scaffolds for the design of new therapeutic agents. The 1,5-dihydro-2H-pyrrol-2-one, commonly known as the 3-pyrroline-2-one ring system, is a prominent γ-lactam heterocyclic motif. This core structure is found in numerous bioactive natural products, underscoring its importance as a pharmacophore[1][2][3]. Recently, synthetic derivatives of 3-pyrroline-2-one have emerged as a promising class of antioxidants, demonstrating significant potential for scavenging harmful free radicals.

This guide provides a comprehensive comparison of the antioxidant activity of various 3-pyrroline-2-one derivatives, supported by experimental and computational data. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for their evaluation, and compare their performance against established antioxidant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Mechanism of Action: Radical Scavenging by 3-Pyrroline-2-one Derivatives

The primary mechanism by which 3-pyrroline-2-one derivatives exert their antioxidant effect is through direct radical scavenging. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and terminating the damaging chain reaction. The efficacy of a scavenger is determined by its ability to react rapidly with harmful radicals while being relatively stable in its radical form to prevent it from becoming a pro-oxidant.

Computational studies, particularly using quantum chemistry calculations, have been instrumental in elucidating the specific pathways of radical neutralization. These studies often model the interaction of the antioxidant compound with highly reactive species like the hydroxyl radical (HO˙) and the less reactive hydroperoxyl radical (HOO˙)[1][3].

Radical_Scavenging_Mechanism cluster_0 Oxidative Stress Cascade cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) e.g., Hydroxyl Radical (HO•) Mol Cellular Macromolecule (DNA, Lipid, Protein) ROS->Mol Attacks Neutral_Mol Neutralized Species (H₂O) ROS->Neutral_Mol Is Neutralized to Damaged_Mol Damaged Molecule (Oxidative Damage) Mol->Damaged_Mol Becomes Pyrrolinone 3-Pyrroline-2-one Derivative (AH) Pyrrolinone->ROS Donates H• Stable_Radical Stable Pyrrolinone Radical (A•) Pyrrolinone->Stable_Radical Forms Stable Radical

Caption: General mechanism of radical scavenging by a 3-pyrroline-2-one antioxidant.

Comparative Analysis of Antioxidant Performance

The antioxidant activity of 3-pyrroline-2-one derivatives is typically assessed using a battery of in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common initial screening method due to its simplicity and reliability. This assay measures the ability of a compound to scavenge the stable DPPH free radical. A decrease in the absorbance of the purple DPPH solution corresponds to a higher scavenging activity.

DPPH Radical Scavenging Activity

A study involving six newly synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives evaluated their DPPH scavenging ability in comparison to the well-known antioxidant, quercetin[1]. While all tested derivatives showed some activity, they were generally less potent than quercetin under the specific assay conditions. However, significant differences were observed among the derivatives, highlighting the influence of substituent groups on their antioxidant capacity[1].

Among the tested compounds, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (Compound 4b) was identified as the most promising scavenger[1][2][3]. At a concentration of 128 µg/mL, Compound 4b inhibited 40% of the DPPH radical, an activity more than five times higher than some of its structural analogs in the same study[1]. This finding underscores the critical role of specific structural features in dictating antioxidant potential.

Compound IDSubstituents% DPPH Scavenging (at 128 µg/mL)[1]EC₅₀ (mM)[1]
4a R¹=Ph, R²=H14%> 0.39
4b R¹=Ph, R²=Me40% > 0.38
4c R¹=Ph, R²=OMe32%> 0.36
4d R¹=4-Me-Ph, R²=H7%> 0.38
4e R¹=4-Me-Ph, R²=Me26%> 0.36
4f R¹=4-Me-Ph, R²=OMe6%> 0.35
Quercetin (Reference)-0.033
Table 1: Comparative DPPH Radical Scavenging Activity of 3-Pyrroline-2-one Derivatives.

The data clearly indicate that while these derivatives may not surpass potent flavonoids like quercetin in the DPPH assay, their activity is tunable through synthetic modification. The superior performance of compound 4b suggests that the combination of a phenyl group at the 1-position and a 4-methylphenyl group at the 5-position may be favorable for radical scavenging activity within this series[1].

Hydroxyl Radical (HO˙) Scavenging: A More Biologically Relevant Target

While the DPPH assay is a valuable screening tool, the hydroxyl radical (HO˙) is a more biologically relevant and damaging ROS[1]. Due to its extreme reactivity, direct experimental measurement of HO˙ scavenging can be challenging. Therefore, computational quantum mechanics-based tests are often employed to predict the reaction kinetics[1][4][5].

Theoretical calculations for the most active compound from the DPPH screen, Compound 4b , revealed it to be a highly effective HO˙ radical scavenger. The calculated overall rate constants (koverall) were 2.05 × 10⁹ M⁻¹s⁻¹ in a non-polar environment (pentyl ethanoate) and 1.54 × 10¹⁰ M⁻¹s⁻¹ in a polar environment (water)[1][2][3]. These rates are comparable to those of well-established antioxidants such as melatonin, gallic acid, and Trolox, positioning Compound 4b as a potent HO˙ scavenger in a physiological context[1][3].

Interestingly, the same computational analysis predicted that Compound 4b would be ineffective at scavenging the hydroperoxyl radical (HOO˙)[1][2][3]. This selectivity highlights the nuanced and specific nature of antioxidant-radical interactions, suggesting that 3-pyrroline-2-one derivatives may be particularly suited for combating oxidative stress mediated by the highly destructive hydroxyl radical.

Similarly, a related study on pyrrolo[2,3-b]quinoxaline derivatives, which can be synthesized from 3-pyrroline-2-one precursors, identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Compound 3a) as a promising HO˙ scavenger in non-polar (lipid-like) environments, with a calculated rate constant of 8.56 × 10⁸ M⁻¹s⁻¹[4][5][6][7]. This activity was also comparable to reference antioxidants like Trolox and melatonin in similar environments[4][5][6].

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative guide rests on the robustness of its experimental foundation. The following section details a standard, self-validating protocol for the DPPH assay, as adapted from the literature, allowing for reproducible evaluation of 3-pyrroline-2-one derivatives[1].

Protocol: DPPH Radical Scavenging Assay

1. Principle: This spectrophotometric assay measures the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it loses its color, and the change in absorbance is proportional to the radical scavenging activity of the compound.

2. Materials and Reagents:

  • Test compounds (3-pyrroline-2-one derivatives)

  • Quercetin or Trolox (as a positive control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

3. Solution Preparation:

  • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each test derivative and the positive control in methanol.

  • DPPH Working Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0.

4. Assay Procedure:

  • Step 1: Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Step 2: Add 100 µL of various concentrations of the test compounds (or positive control) to the wells. For a blank, add 100 µL of methanol instead of the test compound.

  • Step 3: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation time is critical for the reaction to reach a steady state.

  • Step 4: Measure the absorbance (A) of each well at 517 nm using a microplate reader.

5. Data Analysis and Interpretation:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Ablank - Asample) / Ablank] x 100

    • Where Ablank is the absorbance of the control (DPPH solution plus methanol) and Asample is the absorbance of the test compound with DPPH solution.

  • The results are often expressed as the EC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates a higher antioxidant activity. This is determined by plotting the % inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.004% DPPH in Methanol add_dpph 1. Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds add_sample 2. Add 100 µL Sample (or Methanol for blank) prep_samples->add_sample add_dpph->add_sample incubate 3. Incubate 30 min in the dark add_sample->incubate read 4. Read Absorbance at 517 nm incubate->read calc_inhibition Calculate % Inhibition read->calc_inhibition plot_ec50 Plot Curve & Determine EC₅₀ calc_inhibition->plot_ec50

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

The available evidence strongly suggests that 3-pyrroline-2-one derivatives represent a versatile and promising scaffold for the development of novel antioxidant agents. While their performance in broad-spectrum radical scavenging assays like the DPPH test may be moderate compared to benchmark flavonoids, their true potential appears to lie in their potent and selective scavenging of the highly damaging hydroxyl radical[1][3]. The most promising derivative identified in experimental studies, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), demonstrates hydroxyl radical scavenging capabilities on par with established antioxidants, making it a compelling lead for further investigation[1][2][3].

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and testing a broader library of derivatives to further elucidate the structure-activity relationship and optimize potency.

  • Advanced Assays: Moving beyond simple chemical assays to evaluate the antioxidant activity of these compounds in more complex biological systems, such as cell-based assays for ROS reduction and lipid peroxidation inhibition.

  • Mechanism of Action: Further computational and experimental studies to understand the precise mechanisms of radical scavenging and the factors governing their selectivity.

By systematically exploring this chemical class, the scientific community can unlock the full therapeutic potential of 3-pyrroline-2-one derivatives in the ongoing fight against diseases rooted in oxidative stress.

References

  • Nguyen, T. N., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(35), 22845-22854. [Link]

  • Quan, V. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 14(30), 24438-24446. [Link]

  • Nguyen, T. N., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Center for Biotechnology Information. [Link]

  • Nguyen, T. N., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. ResearchGate. [Link]

  • Quan, V. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. ResearchGate. [Link]

  • Quan, V. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Semantic Scholar. [Link]

  • Anonymous. (2022). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

  • Quan, V. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. PubMed. [Link]

  • Anonymous. (2023). DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. [Link]

  • Syafitri, D. M., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 444, 04013. [Link]

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A Comparative Guide to 3-Hydroxy-N-methylpyrrolidone and N-Methylpyrrolidone in Transdermal Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of transdermal drug delivery, the selection of an appropriate penetration enhancer is paramount to achieving therapeutic efficacy. Among the chemical enhancers utilized, N-methylpyrrolidone (NMP) has long been a benchmark due to its proven ability to facilitate the passage of a wide array of drug molecules through the formidable barrier of the stratum corneum. However, the pursuit of agents with optimized efficacy and an improved safety profile is a continuous endeavor. This guide provides an in-depth technical comparison between the established N-methylpyrrolidone and its hydroxylated metabolite, 3-hydroxy-N-methylpyrrolidone, also known as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), for their application in transdermal drug delivery systems.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, mechanistic insights, and practical experimental protocols to inform the selection and application of these critical formulation excipients.

Introduction: The Quest for Enhanced Dermal Permeation

The skin, our largest organ, presents a significant challenge to drug delivery. Its outermost layer, the stratum corneum, is a highly organized structure of corneocytes and lipids, acting as a robust protective barrier. Transdermal drug delivery offers numerous advantages, including the avoidance of first-pass metabolism, controlled drug release, and improved patient compliance. However, only a limited number of drugs possess the requisite physicochemical properties to passively diffuse through the skin in therapeutic concentrations.

Penetration enhancers are chemical agents that reversibly decrease the barrier function of the stratum corneum, thereby increasing the flux of a co-administered drug. An ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the drug and other formulation components. N-methylpyrrolidone has been widely used for this purpose, but as our understanding of skin biology and toxicology deepens, the focus has shifted towards identifying even safer and more effective alternatives.

Molecular Profiles: N-Methylpyrrolidone vs. 3-Hydroxy-N-methylpyrrolidone

A fundamental understanding of the molecular characteristics of these two compounds is essential to appreciating their potential as transdermal enhancers.

PropertyN-Methylpyrrolidone (NMP)3-Hydroxy-N-methylpyrrolidone (5-HNMP)
Synonyms 1-methyl-2-pyrrolidone, NMP5-hydroxy-N-methyl-2-pyrrolidone, 5-HNMP
CAS Number 872-50-4104706-47-0
Molecular Formula C₅H₉NOC₅H₉NO₂
Molecular Weight 99.13 g/mol 115.13 g/mol
Appearance Colorless liquidNot readily available
Solubility Miscible with water and most organic solventsExpected to have good water solubility

N-methyl-2-pyrrolidone is a powerful, aprotic solvent. Its small molecular size and chemical structure enable it to interact with and modify the lipid and protein domains of the stratum corneum.

3-Hydroxy-N-methylpyrrolidone (referred to as 5-HNMP in most of the scientific literature) is a major metabolite of NMP in humans. The introduction of a hydroxyl group is anticipated to alter its physicochemical properties, such as polarity and hydrogen bonding capacity, which could in turn influence its interaction with the skin and its efficacy as a penetration enhancer. A patent for 3-hydroxy-N-methylpyrrolidone suggests it may offer superior enhancement and a better safety profile compared to its parent compound.[1]

Efficacy as Transdermal Penetration Enhancers: A Comparative Analysis

While NMP is a well-documented penetration enhancer for a variety of drugs, direct, peer-reviewed comparative studies quantifying the efficacy of 5-HNMP against NMP are notably scarce in publicly available literature. The primary source of information on the superior efficacy of 3-hydroxy-N-methylpyrrolidone comes from patent literature.

According to a patent, 3-hydroxy-N-methylpyrrolidone provides at least equal and often superior enhancement of transdermal absorption compared to NMP.[1] The rationale behind this claim lies in the altered physicochemical properties due to the hydroxyl group. It is hypothesized that this modification could lead to more effective disruption of the stratum corneum lipids or improved partitioning of the drug into the skin.

For N-methylpyrrolidone, its efficacy has been demonstrated for both hydrophilic and hydrophobic drugs. For instance, a 50% (v/v) aqueous solution of NMP was found to enhance the transport of lidocaine hydrochloride and prilocaine hydrochloride by factors of 4.3 and 2.6, respectively.[2] Another study highlighted that NMP enhances drug solubility within the stratum corneum.[3]

Table 2: Reported Enhancement Ratios for N-Methylpyrrolidone

DrugVehicleEnhancement RatioReference
Lidocaine HCl50% (v/v) NMP in water4.3[2]
Prilocaine HCl50% (v/v) NMP in water2.6[2]

Note: The enhancement ratio is defined as the ratio of the drug's flux with the enhancer to the flux without the enhancer.

The lack of head-to-head published studies necessitates that the claims of 3-hydroxy-N-methylpyrrolidone's superiority be treated with caution pending further independent verification. Researchers are encouraged to perform their own comparative studies to determine the optimal enhancer for their specific drug candidate and formulation.

Mechanism of Action: Unraveling the Pathways of Penetration Enhancement

The precise mechanisms by which these pyrrolidone derivatives enhance skin penetration are complex and likely multifactorial.

N-Methylpyrrolidone (NMP)

The proposed mechanisms for NMP's enhancement activity include:

  • Disruption of Stratum Corneum Lipids: NMP can insert itself into the intercellular lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This creates more permeable pathways for drug molecules to traverse.

  • Interaction with Keratin: NMP may interact with the intracellular keratin filaments within the corneocytes, causing them to swell and increasing the permeability of these cells.

  • Co-transport Mechanism: Some studies suggest that NMP can form a complex with the drug molecule, and this complex is then transported across the skin.[3] This is particularly effective for drugs that can form hydrogen bonds or have aromatic systems that can interact with NMP.

  • Increased Drug Solubility: NMP is an excellent solvent and can increase the solubility of the drug within the formulation and, more importantly, within the stratum corneum itself, thereby increasing the concentration gradient and driving diffusion.[4]

NMP_Mechanism cluster_skin Skin Layers NMP N-Methylpyrrolidone SC Stratum Corneum NMP->SC Disrupts Lipids & Interacts with Keratin Drug Drug Molecule NMP->Drug Forms Complex (Co-transport) Systemic Systemic Circulation SC->Systemic Enhanced Permeation Drug->SC Increased Partitioning & Solubility

Caption: Proposed mechanisms of NMP-mediated transdermal enhancement.

3-Hydroxy-N-methylpyrrolidone (5-HNMP)

The mechanism of action for 5-HNMP has not been as extensively studied as that of NMP. However, based on its structure, we can postulate the following:

  • Enhanced Hydrogen Bonding: The presence of the hydroxyl group allows for additional hydrogen bonding interactions with the polar head groups of the stratum corneum lipids and with water molecules within the skin. This could lead to a more pronounced disruption of the lipid bilayers.

  • Altered Polarity: The increased polarity of 5-HNMP compared to NMP may influence its partitioning into the skin and its interaction with drugs of varying polarities.

Further research is required to fully elucidate the specific mechanisms by which 5-HNMP enhances transdermal drug delivery.

Safety and Toxicology: A Critical Consideration

The safety profile of a penetration enhancer is as important as its efficacy. An ideal enhancer should have minimal to no toxicity and should not cause skin irritation or sensitization.

N-Methylpyrrolidone (NMP)

NMP has a low potential for acute toxicity.[5] However, it is known to be a skin and eye irritant.[6] Some studies report mild irritation, while others have documented cases of acute irritant contact dermatitis in occupational settings with prolonged exposure.[7][8] There are also concerns about its reproductive toxicity, which has led to regulatory scrutiny in some regions.[9]

3-Hydroxy-N-methylpyrrolidone (5-HNMP)

As a metabolite of NMP, it is hypothesized that 5-HNMP would have a lower toxicity profile.[1] The rationale is that the body is already equipped to handle this molecule. A study on the developmental toxicity of NMP metabolites in rats found that 5-HNMP was less toxic than NMP.[1] This supports the claim that 5-HNMP may be a "softer" and safer alternative. However, more comprehensive toxicological data, particularly on its potential for skin irritation with repeated application, is needed to fully substantiate this claim.

Table 3: Comparative Safety Profile

ParameterN-Methylpyrrolidone (NMP)3-Hydroxy-N-methylpyrrolidone (5-HNMP)
Acute Toxicity LowExpected to be low
Skin Irritation Mild to severe depending on exposureData limited, but hypothesized to be lower than NMP
Eye Irritation ModerateData limited
Reproductive Toxicity Concerns existLower than NMP in some animal studies

Experimental Protocols: In Vitro Permeation Studies

To facilitate the direct comparison of these enhancers in a laboratory setting, a detailed protocol for an in vitro permeation test (IVPT) using Franz diffusion cells is provided below. This protocol is based on established methodologies and OECD guidelines.

Objective

To compare the in vitro permeation of a model drug through excised human or animal skin from a formulation containing either N-methylpyrrolidone or 3-hydroxy-N-methylpyrrolidone as a penetration enhancer.

Materials and Equipment
  • Franz diffusion cells

  • Excised human or porcine skin

  • Model drug

  • N-Methylpyrrolidone

  • 3-Hydroxy-N-methylpyrrolidone

  • Formulation vehicle (e.g., propylene glycol, ethanol/water mixture)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the drug if necessary)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with circulator

  • Magnetic stirrers

  • Micro-syringes

Experimental Workflow

IVPT_Workflow prep 1. Skin Preparation mount 2. Skin Mounting in Franz Cell prep->mount equilibrate 3. Equilibration mount->equilibrate dose 4. Formulation Dosing equilibrate->dose sample 5. Receptor Fluid Sampling dose->sample analyze 6. HPLC Analysis sample->analyze calculate 7. Data Analysis analyze->calculate

Caption: Workflow for in vitro permeation testing.

Step-by-Step Methodology
  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • If using full-thickness skin, it may be dermatomed to a thickness of approximately 500 µm.

  • Skin Mounting:

    • Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

    • Ensure a leak-proof seal.

  • Equilibration:

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution.

    • Place the cells in a water bath maintained at 32°C to ensure the skin surface temperature is physiological.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Formulation Dosing:

    • Prepare formulations of the model drug in the chosen vehicle containing a specific concentration (e.g., 5% w/v) of either NMP or 5-HNMP. A control formulation without any enhancer should also be prepared.

    • Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the surface of the skin in the donor chamber.

  • Receptor Fluid Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • HPLC Analysis:

    • Analyze the collected samples for the concentration of the model drug using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.

    • Calculate the enhancement ratio (ER) for each enhancer by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.

Conclusion and Future Perspectives

N-methylpyrrolidone is a well-established and potent transdermal penetration enhancer. Its metabolite, 3-hydroxy-N-methylpyrrolidone (5-HNMP), presents a compelling case as a potentially more effective and safer alternative. The claims of its superior efficacy are, at present, primarily supported by patent literature, highlighting a critical need for independent, peer-reviewed research to conduct direct comparative studies.

The addition of a hydroxyl group to the pyrrolidone structure in 5-HNMP is expected to enhance its interaction with the stratum corneum and potentially offer a more favorable safety profile. Preliminary toxicological data appear to support the latter claim.

For researchers and formulators, the choice between NMP and 5-HNMP will ultimately depend on the specific drug molecule, the desired delivery profile, and the regulatory landscape. The experimental protocol provided in this guide offers a framework for conducting the necessary comparative studies to make an informed, data-driven decision. As the field of transdermal drug delivery continues to advance, a deeper understanding of the structure-activity relationships of penetration enhancers like the pyrrolidones will be instrumental in the development of the next generation of safe and effective transdermal therapies.

References

  • Akkapeddi, K. N. (1990). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. U.S. Patent No. 4,973,708. Washington, DC: U.S.
  • Bader, M., Wrbitzky, R., & Keener, S. A. (2007). Human volunteer study on the inhalational and dermal absorption of N-methyl-2-pyrrolidone (NMP) from the vapour phase. International archives of occupational and environmental health, 80(4), 327–334. [Link]

  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: N-Methyl-2-pyrrolidone. [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]

  • INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

  • Leira, H. L., Tiltnes, A., Svendsen, K., & Vetlesen, L. (1992). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). Contact dermatitis, 27(3), 148–150. [Link]

  • Minghetti, P., Casiraghi, A., Cilurzo, F., Montanari, L., & The Italian Group for the Study of Cutaneous Absorption. (2014). An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone. Journal of pharmaceutical sciences, 103(3), 849–855. [Link]

  • Rigg, P. C., & Barry, B. W. (2005). Role of n-methyl pyrrolidone in the enhancement of aqueous phase transdermal transport. Journal of pharmaceutical sciences, 94(5), 1061–1071. [Link]

  • Sanghvi, T., & Yalkowsky, S. H. (2005). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 6(2), E169–E174. [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2011). Opinion on N-Methyl-2-pyrrolidone (NMP). [Link]

  • Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug metabolism and disposition: the biological fate of chemicals, 25(2), 267–269. [Link]

  • Åkesson, B., Paulsson, K., Jönsson, B. A. G., & Holm, S. (1995). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP). Occupational and environmental medicine, 52(4), 236–240. [Link]

  • Yalkowsky, S. H., & Sanghvi, T. (2005). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 6(2), E169–E174. [Link]

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A Senior Application Scientist's Guide to N-methyl-2-pyrrolidone (NMP) vs. Other Dipolar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the choice of solvent is a critical decision that dictates reaction kinetics, product purity, and the overall viability of a synthetic route. Among the most powerful tools in our arsenal are the dipolar aprotic solvents, prized for their ability to dissolve a wide range of compounds and accelerate key reaction classes. For decades, N-methyl-2-pyrrolidone (NMP) has been a dominant player in this space, celebrated for its exceptional solvating power. However, a shifting regulatory landscape and a greater emphasis on green chemistry have brought its alternatives—notably Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN)—into sharper focus.

This guide provides an in-depth, objective comparison of NMP against its common counterparts. We will move beyond simple property listings to explore the causal relationships between a solvent's physicochemical characteristics and its performance in real-world applications, supported by experimental context and a critical evaluation of safety and environmental impacts.

The Physicochemical Showdown: Understanding the Fundamentals

The efficacy of a dipolar aprotic solvent stems from its molecular structure: a significant dipole moment that is not associated with a labile proton (like the O-H or N-H bonds found in protic solvents). This allows them to strongly solvate cations while leaving anions relatively "bare" and highly reactive, a key advantage in nucleophilic substitution reactions.[1] However, the subtle differences in their properties, summarized below, have profound implications for their practical use.

PropertyN-methyl-2-pyrrolidone (NMP) Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO) Acetonitrile (ACN)
Formula C₅H₉NOC₃H₇NOC₂H₆OSC₂H₃N
Molar Mass ( g/mol ) 99.1373.0978.1341.05
Boiling Point (°C) 202 - 204[2]15318981.6[3]
Melting Point (°C) -24[2]-6118.5-45.7
Density (g/cm³) 1.028[2]0.9441.1000.786
Viscosity (cP at 25°C) 1.650.801.990.34
Dipole Moment (Debye) 4.093.863.963.92
Dielectric Constant 32.236.747.237.5[3]
Flash Point (°C) 91[2]58872

Key Insights from the Data:

  • Boiling Point and Volatility: NMP's high boiling point is advantageous for high-temperature reactions, providing a wide operational window.[4][5] However, this same property makes it difficult to remove during product work-up, often requiring high-vacuum distillation, which increases energy costs.[6] In contrast, Acetonitrile's low boiling point simplifies its removal but limits its use to lower-temperature reactions.

  • Viscosity: The relatively high viscosity of NMP and DMSO can sometimes present challenges in mass transfer for large-scale reactions and can affect processes like nanofiber production.[7]

  • Polarity (Dipole Moment & Dielectric Constant): All four solvents are highly polar, contributing to their excellent dissolving power. DMSO's exceptionally high dielectric constant often makes it a superior solvent for dissolving a wide range of polar and nonpolar compounds.[8]

  • Freezing Point: DMSO's relatively high freezing point (18.5°C) is a significant practical limitation, often requiring heated lines and storage in colder climates to prevent solidification.

Performance in Critical Applications

The choice of solvent is intrinsically linked to the application. Here, we compare how NMP and its alternatives perform in key areas relevant to our audience.

A. Polymer Chemistry & Advanced Materials

NMP has long been the gold standard in polymer science due to its unparalleled ability to dissolve high-molecular-weight polymers that are intractable in other solvents.[2][9]

  • Key Applications for NMP:

    • Lithium-Ion Battery Manufacturing: NMP is heavily used to dissolve the polyvinylidene fluoride (PVDF) binder used in coating electrodes, a critical step in battery fabrication.[2]

    • High-Performance Fiber Production: It serves as the spinning solvent for producing robust polymers like aramid fibers (e.g., Kevlar).[2]

    • Membrane Casting: NMP is widely used to create polymer solutions for casting semi-permeable membranes.

Causality in Action: The unique structure of NMP, a lactam, allows for strong dipole-dipole interactions and the ability to disrupt the strong intermolecular forces within polymer chains, leading to effective dissolution.[10]

Comparison with Alternatives:

  • DMSO: While a powerful solvent, DMSO can lead to different polymer morphologies during phase-inversion processes for membrane formation. For example, in some systems, NMP promotes the formation of finger-like macrovoids, while DMSO favors a sponge-like structure, a direct consequence of the different affinities and diffusion rates between the solvent, polymer, and non-solvent (typically water).[11]

  • DMF: DMF is also a capable polymer solvent but is often seen as slightly less powerful than NMP for the most challenging polymers.[12]

B. Organic Synthesis: The Case of S_N2 Reactions

Dipolar aprotic solvents are the preferred medium for bimolecular nucleophilic substitution (S_N2) reactions. By solvating the cation of a salt (e.g., Na⁺ in NaCN) but poorly solvating the anion (CN⁻), they leave the nucleophile highly activated and ready to react.[13][14]

SN2_Solvation cluster_NMP In NMP (Dipolar Aprotic) cluster_Protic In H₂O (Polar Protic) NMP NMP Molecule Na_NMP Na+ CN_NMP CN⁻ note_NMP Anion is 'naked' and highly reactive H2O H₂O Molecule Na_Protic Na+ CN_Protic CN⁻ note_Protic Anion is caged and less reactive

Performance Comparison:

  • NMP, DMF, and DMSO are all excellent choices for S_N2 reactions and are often used interchangeably.[6] The decision often comes down to the required reaction temperature and the ease of product isolation. For instance, a reaction requiring 160°C would favor DMSO or NMP over DMF.

  • Acetonitrile (ACN): While also a dipolar aprotic solvent, ACN is generally less effective at solvating salts than NMP, DMF, or DMSO, which can lead to slower reaction rates. However, its low boiling point makes it ideal for reactions with highly reactive substrates at moderate temperatures, as the solvent is easily removed.

C. Pharmaceutical Development

NMP's high solvency and low volatility make it a valuable tool in the pharmaceutical industry.[4]

  • Key Roles of NMP:

    • Drug Synthesis: It is used as a reaction solvent in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer (e.g., Panobinostat), anti-inflammatory (NSAIDs), and antiviral drugs.[15]

    • Formulations: NMP acts as a solubilizer for poorly soluble drugs, enhancing their bioavailability in both oral and transdermal delivery routes.[2][15]

    • Penetration Enhancer: In transdermal patches, its ability to fluidize the lipid bilayer of the stratum corneum improves drug absorption through the skin.[16]

A Unique Bioactivity: Recent research has uncovered that NMP is not merely an inert vehicle but possesses intrinsic anti-inflammatory properties, which could be beneficial in certain therapeutic contexts.[16]

Comparison with DMSO: DMSO is also widely used in pharmaceuticals, famous for its exceptional ability to penetrate biological membranes.[8] However, its lower toxicity profile compared to NMP and DMF often makes it a more attractive option for sensitive applications.[8]

The Elephant in the Room: Health, Safety, and Regulatory Scrutiny

The primary driver for seeking alternatives to NMP is its significant health and safety profile.

SolventKey Health & Safety ConcernsRegulatory Status
NMP Reproductive Toxicant (Category 1B): May damage fertility or the unborn child.[17][18] Skin and eye irritant.[17]Heavily restricted under EU REACH (Annex XVII).[17][19][20] Undergoing risk management by the US EPA under TSCA.[21]
DMF Hepatotoxic (liver damage) and also considered a reproductive toxicant.[8][22]Also under significant regulatory pressure and listed as a Substance of Very High Concern (SVHC) under REACH.
DMSO Generally considered to have a lower toxicity profile than NMP and DMF.[8] Can facilitate the absorption of other, more toxic substances through the skin.Not currently facing the same level of restrictive regulation as NMP or DMF.
ACN Toxic; can be metabolized in the body to produce cyanide. Volatile and highly flammable.Regulated primarily for its flammability and acute toxicity.

The Imperative for Change: The classification of NMP as a reproductive toxicant has made its use untenable in many consumer products and has forced industrial users to implement stringent engineering controls and workplace protection programs to comply with regulations.[17][21] This regulatory pressure is the single most important factor driving the search for safer alternatives.

Environmental Profile: From a green chemistry perspective, DMSO is often favored as it is biodegradable.[8][23] NMP and DMF are less biodegradable.[23] Furthermore, the high boiling points of all three (NMP, DMF, DMSO) mean that their recovery via distillation is an energy-intensive process.[6]

Experimental Protocol: Comparative Solubility Test for a Polymer

To provide a self-validating system for solvent selection, direct experimental comparison is paramount. This protocol outlines a straightforward method to compare the solubility of a polymer in NMP, DMSO, and DMF.

Objective: To determine the relative solubility and dissolution rate of Polyvinylidene Fluoride (PVDF) in NMP, DMSO, and DMF at a set concentration and temperature.

Materials:

  • PVDF powder (e.g., Kynar® 761)

  • NMP (anhydrous grade)

  • DMSO (anhydrous grade)

  • DMF (anhydrous grade)

  • 3 x 50 mL glass vials with screw caps

  • Magnetic stir plate with heating capability

  • 3 x small magnetic stir bars

  • Analytical balance

Procedure:

  • Preparation: Label three vials: "NMP," "DMSO," and "DMF."

  • Solvent Addition: Accurately weigh 20.0 g of each respective solvent into its labeled vial.

  • Heating and Stirring: Place all three vials on the magnetic stir plate and insert a stir bar into each. Begin stirring at a moderate speed (e.g., 300 RPM) and heat the plate to 60°C. Allow the solvents to equilibrate to temperature.

  • Polymer Addition: Accurately weigh 2.0 g of PVDF powder. Simultaneously (or as close as possible), add the 2.0 g of PVDF to each of the three vials. This creates a 10% w/w mixture.

  • Observation: Start a timer. Visually observe the dissolution process in each vial. Record the time it takes for the polymer to completely dissolve (i.e., for the solution to become clear and homogenous with no visible particulates).

  • Data Recording: Note the time to complete dissolution for each solvent. Also, record qualitative observations, such as the initial swelling of the polymer and the final viscosity of the solution.

Expected Outcome & Causality: It is expected that NMP will dissolve the PVDF most rapidly, followed by DMF, with DMSO being the slowest. This is because NMP's molecular structure has a particularly high affinity for the repeating units of PVDF, allowing it to penetrate and break apart the polymer chains more efficiently than the other solvents, even those with higher dielectric constants.

protocol_workflow start Start prep 1. Prepare & Label Vials (NMP, DMSO, DMF) start->prep add_solvent 2. Add 20.0g of each solvent prep->add_solvent heat_stir 3. Heat to 60°C & Stir add_solvent->heat_stir add_polymer 4. Add 2.0g PVDF to each vial heat_stir->add_polymer observe 5. Observe & Time Dissolution add_polymer->observe record 6. Record Results & Observations observe->record end End record->end

Conclusion and Future Outlook

N-methyl-2-pyrrolidone remains a uniquely powerful solvent, particularly in the realm of polymer chemistry, where its performance is often difficult to match.[2] However, its significant and well-documented reproductive toxicity means that its use must be carefully justified and controlled.[17][20]

For many applications in organic synthesis, DMSO and, to a lesser extent, DMF, represent highly viable alternatives with DMSO often being the preferred choice due to a more favorable safety profile.[8] The decision-making process for solvent selection is no longer based solely on performance but is a complex interplay of efficacy, safety, environmental impact, and regulatory compliance.

As a scientific community, the path forward involves a two-pronged approach: first, making informed decisions based on the comparative data for existing solvents, and second, actively exploring and validating emerging green alternatives like Cyrene™, γ-valerolactone (GVL), and various bio-based solvents that promise comparable performance with a significantly reduced environmental and health footprint.[24][25][26][27]

References

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  • ResearchGate. (2025). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Maratek. (2023). N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. [Link]

  • IPC. NMP Regulatory Status under REACH. [Link]

  • NC State University Libraries. 10. Solubility parameters of polymers. [Link]

  • Reddit. (2024). Can someone explain what the DMSO does in this Sn2 rxn. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • TUV Rheinland. EU - Advice on How to Comply with NMP Restriction. [Link]

  • United States Environmental Protection Agency. Risk Management for n-Methylpyrrolidone (NMP). [Link]

  • The Royal Society of Chemistry. Greener Dipolar Aprotic Solvents for the Dynamic Polycondensation of High- Performance Polyimide Membranes. [Link]

  • Asian Journal of Research in Chemistry. Physical Properties of liquids. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-Hydroxy-1-methylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of 3-Hydroxy-1-methylpyrrolidin-2-one, moving beyond a simple checklist to instill a culture of safety through understanding the "why" behind each precaution. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Landscape

This compound is a versatile building block in organic synthesis. However, its utility is accompanied by a specific hazard profile that demands respect and careful management. According to safety data sheets, this compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, due to its structural similarity to N-methyl-2-pyrrolidone (NMP), it is prudent to consider the potential for reproductive toxicity.[1][3][4][5] Inhalation or skin absorption may lead to systemic effects, including headache, nausea, and dizziness.[3][6]

Key Hazards at a Glance:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Vapors or splashes can cause significant eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.[1][2][4]

  • Potential Reproductive Toxicity: May damage fertility or the unborn child.[1][4][5]

  • Combustible Liquid: Presents a fire hazard when exposed to heat or ignition sources.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

Recommended PPE for Various Laboratory Operations
Operation Required PPE Rationale
Weighing and Aliquoting (Solid or Liquid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Face Shield (if not working in a fume hood)Minimizes risk of skin and eye contact from spills or splashes during transfer. A face shield provides an extra layer of protection for the entire face.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Face ShieldProtects against splashes and aerosol generation when dissolving or mixing the compound.
Running Reactions and Work-up Procedures - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Face Shield- Chemical-resistant Apron (recommended)Provides comprehensive protection during procedures with a higher risk of splashes, spills, and aerosol release.

A Note on Glove Selection: While standard nitrile gloves offer a good initial barrier, for prolonged exposure or when handling larger quantities, consider gloves made of butyl rubber or neoprene for enhanced protection.[3] Always inspect gloves for any signs of degradation or perforation before and during use. It is recommended to change gloves every 30 to 60 minutes, or immediately if they become contaminated.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][4][5][8][9]

  • Ensure Proper Ventilation: All handling of this chemical should be performed in a certified chemical fume hood.[1][2]

  • Assemble All Necessary PPE: Have all required PPE readily available and inspect it for integrity.

  • Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[10]

Step-by-Step Handling Procedure:
  • Donning PPE: Put on your laboratory coat, followed by safety goggles and a face shield. Don the inner pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, don the outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Transfer and Weighing:

    • Perform all transfers and weighing of this compound inside a chemical fume hood.

    • Use a disposable weighing boat or container to prevent contamination of balances.

    • Handle the container with care to avoid generating dust or splashing the liquid.

  • Solution Preparation:

    • Slowly add the this compound to the solvent to minimize splashing and aerosol formation.

    • Keep the container covered as much as possible during dissolution.

  • Reaction and Work-up:

    • Conduct all reactions in a well-ventilated fume hood.

    • Ensure that all glassware is properly secured.

    • During work-up procedures involving extractions or transfers, perform these operations slowly and carefully to prevent splashes.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Carefully remove the outer pair of gloves, followed by the inner pair, avoiding contact with the contaminated outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.[2][4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS AssemblePPE Assemble PPE ReviewSDS->AssemblePPE CheckVentilation Check Fume Hood AssemblePPE->CheckVentilation LocateEmergency Locate Emergency Equipment CheckVentilation->LocateEmergency DonPPE Don PPE LocateEmergency->DonPPE WeighTransfer Weigh & Transfer DonPPE->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution RunReaction Run Reaction PrepareSolution->RunReaction Decontaminate Decontaminate Work Area RunReaction->Decontaminate SegregateWaste Segregate Waste RunReaction->SegregateWaste DoffPPE Doff PPE Decontaminate->DoffPPE Decontaminate->SegregateWaste WashHands Wash Hands DoffPPE->WashHands LabelContainer Label Waste Container SegregateWaste->LabelContainer Dispose Dispose via Approved Vendor LabelContainer->Dispose

Caption: A visual representation of the comprehensive workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:
  • Designated Waste Container: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable labware (e.g., gloves, weighing boats, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[2][6][8][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the associated hazards (e.g., "Combustible," "Irritant," "Reproductive Toxin").

Disposal Procedure:
  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat and ignition sources.[2][4][8]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[2][8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

In Case of Skin Contact:
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3]

  • Remove all contaminated clothing while continuing to flush.

  • Seek immediate medical attention.[9]

In Case of Eye Contact:
  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Remove contact lenses if present and easy to do.[2][4]

  • Seek immediate medical attention.[9]

In Case of Inhalation:
  • Move the affected person to fresh air immediately.[2][8]

  • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

  • Seek immediate medical attention.[9]

In Case of a Spill:
  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5]

  • Collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for everyone. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current SDS for the chemicals you are handling.

References

  • N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.). [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. (n.d.). [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. (n.d.). [Link]

  • This compound | C5H9NO2 | CID 10313118 - PubChem. National Center for Biotechnology Information. (n.d.). [Link]

  • N-Methylpyrrolidone Handling and Storage - P2 InfoHouse. BASF. (1990). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (n.d.). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.